molecular formula C10H15N B1225042 3,7-Dimethylocta-2,6-dienenitrile CAS No. 5146-66-7

3,7-Dimethylocta-2,6-dienenitrile

Cat. No.: B1225042
CAS No.: 5146-66-7
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-JXMROGBWSA-N
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Description

3,7-Dimethylocta-2,6-dienenitrile, more commonly known in the industry as Citralva or geranyl nitrile, is a high-value aliphatic nitrile compound of significant interest in fragrance research . With the molecular formula C10H15N and a molecular weight of 149.24 g/mol, it is characterized by a sharp, citrus-like, lemon-metallic odor profile, making it a subject of study as a potential alternative to citral in perfume compositions . Its key physical properties include a density of approximately 0.853-0.870 g/mL and a boiling point of around 110°C at 1.3 mmHg . Researchers investigate its application in creating fresh, citrus accords, with its substantive odor lasting up to 56 hours at 100% concentration . Safety is a critical area of study; the compound is classified with hazard statement H330 ("Fatal if inhaled") and requires careful handling in a controlled, sealed, dry environment . Toxicology data from research indicates an oral LD50 of 3100 mg/kg in rats and a dermal LD50 of 4300 mg/kg in rabbits . It is essential to note that the International Fragrance Association (IFRA) currently prohibits the use of (E)-geranyl nitrile as a fragrance ingredient, underscoring the importance of its application being strictly limited to non-human analytical, toxicological, and development work in a laboratory setting . This product is intended for Research Use Only and is not meant for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienenitrile
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InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+
Source PubChem
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InChI Key

HLCSDJLATUNSSI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=CCCC(=CC#N)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/C#N)/C)C
Source PubChem
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Molecular Formula

C10H15N
Source PubChem
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DSSTOX Substance ID

DTXSID90884174
Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Molecular Weight

149.23 g/mol
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CAS No.

5585-39-7, 5146-66-7
Record name Geranonitrile
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Record name Citralva
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Record name 3,7-dimethylocta-2,6-dienenitrile
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Record name (E)-3,7-dimethyl-2,6-octadienenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3,7-dimethylocta-2,6-dienenitrile, a key intermediate in the fragrance and flavor industry, often referred to as geranyl nitrile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar terpenoid compounds. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this molecule.

Molecular Structure and Isomerism

3,7-Dimethylocta-2,6-dienenitrile (C₁₀H₁₅N, Molar Mass: 149.23 g/mol ) is a terpene-derived nitrile.[1][2] The molecule exists as a mixture of two geometric isomers due to the trisubstituted double bond at the C2 position: the (E)-isomer (geranyl nitrile) and the (Z)-isomer (neryl nitrile). The commercial product is often a mixture of these isomers.[3] Understanding the isomeric composition is crucial as it can influence the material's chemical and olfactory properties.

G cluster_E (E)-3,7-Dimethylocta-2,6-dienenitrile (Geranyl Nitrile) cluster_Z (Z)-3,7-Dimethylocta-2,6-dienenitrile (Neryl Nitrile) E_structure Z_structure

Caption: Chemical structures of the (E) and (Z) isomers of 3,7-Dimethylocta-2,6-dienenitrile.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 3,7-dimethylocta-2,6-dienenitrile, we expect to see characteristic absorptions for the nitrile group and the carbon-carbon double bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of neat 3,7-dimethylocta-2,6-dienenitrile directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and ATR correction on the acquired spectrum.

Predicted IR Spectral Data
Functional Group Predicted Absorption (cm⁻¹) Vibrational Mode
C≡N (Nitrile)~2220Stretching
C=C (Alkene)~1670 and ~1640Stretching
C-H (sp²)~3030Stretching
C-H (sp³)2970-2850Stretching
C-H~1450 and ~1375Bending
Interpretation of the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum of 3,7-dimethylocta-2,6-dienenitrile will be the sharp absorption band around 2220 cm⁻¹ due to the C≡N stretching vibration. The presence of two C=C double bonds will give rise to stretching absorptions in the 1670-1640 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹. The C-H bending vibrations will be observed in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 3,7-dimethylocta-2,6-dienenitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform a baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).[4]

Predicted ¹H NMR Spectral Data (in CDCl₃)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H2~5.10Singlet1H=CH-CN
H6~5.05Triplet1H=CH-CH₂
H4, H5~2.20Multiplet4H-CH₂-CH₂-
H8 (CH₃)~1.95Singlet3H=C(CH₃)-CN
H10 (CH₃)~1.68Singlet3H=C(CH₃)₂
H9 (CH₃)~1.60Singlet3H=C(CH₃)₂
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the vinylic protons (H2 and H6) in the downfield region (~5.0-5.2 ppm). The allylic methylene protons (H4 and H5) will appear as a multiplet around 2.20 ppm. The three methyl groups will each give rise to a singlet in the upfield region (~1.6-2.0 ppm). The integration of these signals will confirm the number of protons in each environment. The (E) and (Z) isomers will likely have slightly different chemical shifts for the protons near the C2=C3 double bond, allowing for potential quantification of the isomeric ratio.

Predicted ¹³C NMR Spectral Data (in CDCl₃)
Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C1 (CN)~117Nitrile
C3~160=C(CH₃)-CN
C7~132=C(CH₃)₂
C6~123=CH-CH₂
C2~95=CH-CN
C5~40-CH₂-
C4~26-CH₂-
C8 (CH₃)~20=C(CH₃)-CN
C10 (CH₃)~25=C(CH₃)₂ (trans to alkyl chain)
C9 (CH₃)~17=C(CH₃)₂ (cis to alkyl chain)
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule (assuming a single isomer). The nitrile carbon (C1) will appear downfield around 117 ppm.[5] The four sp² carbons of the double bonds will resonate in the 95-160 ppm range. The sp³ hybridized carbons of the methylene and methyl groups will be found in the upfield region (17-40 ppm). The chemical shifts of the carbons in the (E) and (Z) isomers will differ slightly, which can be used for isomer identification and quantification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

G M [C10H15N]+• m/z = 149 M_minus_15 [M - CH3]+• m/z = 134 M->M_minus_15 - •CH3 M_minus_41 [M - C3H5]+• m/z = 108 M->M_minus_41 - •C3H5 m_82 [C6H10]+• m/z = 82 M->m_82 Retro-Diels-Alder - C3H5N m_69 [C5H9]+ m/z = 69 M_minus_41->m_69 - C3H3 m_82->m_69 - •CH3 m_41 [C3H5]+ m/z = 41 m_82->m_41 - C3H5

Sources

Isomers of 3,7-Dimethylocta-2,6-dienenitrile and their characteristics

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary: The Rise and Fall of "Citralva"

3,7-Dimethylocta-2,6-dienenitrile, historically marketed under trade names such as Citralva , Geranitrile , and Citranile , represents a critical case study in fragrance chemistry and toxicological safety. Structurally analogous to Citral (3,7-dimethylocta-2,6-dienal), this terpene nitrile was engineered to solve a specific industrial problem: the instability of aldehyde-based citrus scents in aggressive alkaline media (e.g., bleach, soaps).

While it successfully provided a powerful, stable lemon-metallic odor profile, its commercial life was cut short by significant genotoxicity concerns. Today, it serves as a "red flag" molecule in drug design and fragrance safety—a lesson in how bioactivation of conjugated nitriles can lead to chromosomal aberrations. This guide dissects its isomerism, synthesis, spectroscopic characterization, and the specific toxicological mechanisms that led to its prohibition by the International Fragrance Association (IFRA).

Chemical Identity & Stereochemistry

The molecule exists as two geometric isomers around the C2=C3 double bond. Commercial preparations (CAS 5146-66-7) are typically 50:50 or 60:40 mixtures of the E and Z forms, derived directly from the isomeric ratio of the starting Citral material.

Isomer Nomenclature
IsomerCommon NameIUPAC NameCAS NumberConfiguration
Trans Geranyl Nitrile (2E)-3,7-dimethylocta-2,6-dienenitrile5585-39-7 C2-H and C3-Methyl are trans (anti)
Cis Neryl Nitrile (2Z)-3,7-dimethylocta-2,6-dienenitrile31983-27-4 C2-H and C3-Methyl are cis (syn)
Structural Logic

The nitrile group (-C≡N) exerts a strong electron-withdrawing effect, creating a conjugated system with the C2=C3 double bond. This conjugation is the locus of both its olfactory power and its toxicological reactivity (Michael acceptor potential).

  • (E)-Isomer (Geranyl): Generally exhibits a sharper, more intense lemon-citrus note with metallic nuances.

  • (Z)-Isomer (Neryl): Exhibits a softer, sweeter, more floral-citrus profile.

Synthesis & Production Protocols

The industrial synthesis is a classic functional group interconversion (FGI) transforming the aldehyde (Citral) to the nitrile to gain chemical stability.

Primary Pathway: Dehydration of Citral Oxime

This is the standard industrial route. It proceeds in two steps:

  • Oximation: Citral reacts with hydroxylamine (NH₂OH) to form Citral Oxime.

  • Dehydration: The oxime is dehydrated using acetic anhydride (Ac₂O) or thionyl chloride (SOCl₂) to yield the nitrile.

Experimental Workflow (Lab Scale)
  • Reagents: Citral (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).

  • Step 1: Reflux in ethanol/water for 2 hours. Monitor disappearance of aldehyde peak (CHO) via TLC or IR (loss of 1670 cm⁻¹ C=O stretch).

  • Step 2: Isolate crude oxime. Treat with Acetic Anhydride (1.5 eq) at reflux for 3-4 hours.

  • Purification: Fractional distillation is required to separate the nitrile (BP ~222°C) from unreacted oxime or amide byproducts.

Visualization of Synthesis Pathway

Synthesis Citral Citral (Aldehyde) Oxime Citral Oxime (Intermediate) Citral->Oxime Condensation GeranylNitrile (E)-Geranyl Nitrile Oxime->GeranylNitrile - H2O NerylNitrile (Z)-Neryl Nitrile Oxime->NerylNitrile - H2O NH2OH + NH2OH (Hydroxylamine) NH2OH->Citral Ac2O + Ac2O (Dehydration) Ac2O->Oxime

Figure 1: Industrial synthesis pathway via oxime dehydration, preserving the E/Z ratio of the starting material.

Physicochemical & Organoleptic Profile

The stability of the nitrile group in high pH environments made this molecule indispensable for functional perfumery (bleach, detergents) before its ban.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₀H₁₅NMW: 149.23 g/mol
Boiling Point 222°C (at 760 mmHg)High tenacity on smelling strips (~6 hours).
LogP ~3.3Highly lipophilic; rapid absorption in biological systems.
Flash Point > 110°CSafe for standard transport handling.
Alkali Stability ExcellentUnlike Citral, which undergoes aldol condensation/degradation in base, the nitrile resists hydrolysis.
Odor (Mixture) Powerful, lemon, metallic"Harsh" compared to natural oils, but cuts through base odors.

Analytical Characterization (Spectroscopy)

Distinguishing the isomers requires high-resolution techniques.

Mass Spectrometry (GC-MS)[3]
  • Base Peak: m/z 69 (Isoprene fragment, characteristic of terpenes).

  • Molecular Ion: m/z 149 (Small but visible).

  • Diagnostic Fragments: m/z 41, m/z 134 (M - CH₃).

  • Differentiation: The E and Z isomers typically separate on non-polar capillary columns (e.g., DB-5), with the Z (Neryl) isomer often eluting slightly before the E (Geranyl) isomer due to steric compactness.

Nuclear Magnetic Resonance (NMR)

The stereochemistry is best confirmed via ¹H NMR, specifically looking at the olefinic proton at C2 and the methyl group at C3.

  • ¹H NMR (CDCl₃, 300 MHz):

    • Olefinic Proton (H-2): Resonates at ~5.10 ppm . The exact shift varies slightly between isomers due to the anisotropy of the nitrile group. In conjugated systems, the proton cis to the nitrile (E-isomer) is typically deshielded differently than the trans (Z-isomer).

    • Methyl Group (C3-Me): The methyl group attached to C3 appears as a doublet (allylic coupling) around 2.0 - 2.2 ppm .

    • Terminal Methyls: Singlets/doublets at ~1.60 and 1.68 ppm.

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): Characteristic peak at ~117-120 ppm .

    • Conjugated Alkene (C2, C3): Distinct shifts in the 90-165 ppm region.

Toxicology & Regulatory Status (The "Red Flag")

This section is critical for drug development professionals. 3,7-Dimethylocta-2,6-dienenitrile is PROHIBITED for use in fragrance by IFRA (Standard 43).[1]

The Mechanism of Genotoxicity

Unlike its aldehyde precursor (Citral), which is generally regarded as safe (GRAS) for flavor, the nitrile derivative exhibits specific genotoxic activity.

  • Metabolic Bioactivation: The molecule undergoes oxidation by Cytochrome P450 enzymes.

  • Epoxidation: The primary metabolic route is epoxidation of the C6=C7 double bond.

  • Chromosomal Damage: While the exact DNA adduct structure is debated, the molecule tested positive in:

    • In vitro Chromosome Aberration (CA) assays (with metabolic activation).[2]

    • In vivo Micronucleus (MN) assays.[2][3]

The conjugation of the nitrile group with the C2=C3 double bond creates a Michael Acceptor motif. However, studies suggest the genotoxicity may not be solely due to direct alkylation but rather the formation of reactive epoxide metabolites that are not efficiently detoxified via Glutathione (GSH) conjugation in certain contexts.

Regulatory Verdict
  • Risk Driver: Genotoxicity (Clastogenicity).

Biological Pathway Diagram

Toxicology Parent Geranyl Nitrile (Lipophilic Precursor) P450 Cytochrome P450 (Bioactivation) Parent->P450 Michael Michael Acceptor (Conjugated Nitrile) Parent->Michael Direct Reactivity? Epoxide 6,7-Epoxide Metabolite (Reactive Electrophile) P450->Epoxide Oxidation DNA DNA Interaction (Adduct Formation) Epoxide->DNA Covalent Binding Michael->DNA Alkylation Genotox Chromosomal Aberration (Micronucleus Positive) DNA->Genotox Mitotic Failure

Figure 2: Postulated pathways for the genotoxicity of Geranyl Nitrile. Both the epoxide metabolite and the conjugated nitrile system contribute to cellular stress and DNA damage.

References

  • PubChem. (2025). Geranyl nitrile (Compound).[5] National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Geranyl nitrile Information and Properties. [Link]

  • International Fragrance Association (IFRA). (2008). IFRA Standard 43: Geranyl nitrile. [Link]

  • Kemper, R. A., et al. (2006). Comparative Metabolism of Geranyl Nitrile and Citronellyl Nitrile in Mouse, Rat, and Human Hepatocytes. Drug Metabolism and Disposition. [Link]

  • Potter, D., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology. [Link]

Sources

Technical Whitepaper: Toxicological Characterization of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: Geranyl Nitrile, Neral Nitrile, Citralva, Geranitrile CAS Registry Numbers: 5146-66-7 (trans), 31983-27-4 (cis), 5585-39-7 (mixture) Status: PROHIBITED (IFRA Standard, 43rd Amendment) due to Genotoxicity concerns.[1]

Executive Summary & Chemical Identity

3,7-Dimethylocta-2,6-dienenitrile is an unsaturated terpene nitrile structurally analogous to Citral. Historically utilized in the fragrance industry for its intense lemon-like odor and superior stability in acidic media (e.g., bleach) compared to its aldehyde counterparts, it is now subject to strict prohibition by the International Fragrance Association (IFRA).

This whitepaper analyzes the toxicological profile that led to this restriction, specifically isolating the genotoxic potential versus the metabolic fate of the nitrile moiety. For researchers in drug development and toxicology, this compound serves as a critical case study in the safety assessment of


-unsaturated nitriles.
Physicochemical Profile
ParameterValueImplications for Toxicology
Molecular Formula C₁₀H₁₅NLow molecular weight; high permeability.[2]
LogP (Octanol/Water) ~3.0 - 3.3Highly lipophilic; rapid dermal absorption and potential CNS penetration.[2]
Vapor Pressure ~0.02 mmHg @ 25°CSignificant inhalation exposure potential.[2][3]
Reactivity

-Unsaturated
Michael Acceptor; potential for protein/DNA binding.[2]

Metabolic Fate & Systemic Toxicology

A common misconception regarding nitrile toxicity is the universal liberation of cyanide.[2] However, the toxicological profile of 3,7-Dimethylocta-2,6-dienenitrile is distinct from saturated aliphatic nitriles (e.g., acetonitrile).

The Cyanide Question

Research demonstrates that this specific unsaturated nitrile does not release significant quantities of cyanide in vivo.[2]

  • Evidence: In dermal studies on rats (Potter et al., 2001), urinary thiocyanate (the primary biomarker for cyanide detoxification) did not increase significantly compared to controls.[4]

  • Mechanism: The presence of the

    
    -unsaturation and the methyl substitution at the 
    
    
    
    -position sterically and electronically hinders the
    
    
    -carbon hydroxylation required for cyanohydrin formation and subsequent cyanide release.
Absorption and Elimination
  • Route: Rapidly absorbed via oral and dermal routes due to high lipophilicity.[2]

  • Excretion: Rapid urinary excretion of polar metabolites.[2]

  • Acute Toxicity:

    • Oral LD50 (Rat): ~3100 mg/kg (Classified as Low Toxicity).[2][5]

    • Dermal LD50 (Rabbit): ~4300 mg/kg.[2][3][4][5]

Metabolic Pathways Visualization

The following diagram illustrates the divergent pathways between safe detoxification and potential bioactivation.

MetabolicFate Parent 3,7-Dimethylocta-2,6-dienenitrile CYP450 CYP450 Oxidation Parent->CYP450 Phase I GSH Glutathione Conjugation Parent->GSH Phase II (Michael Addition) Epoxide Epoxide Intermediate (Genotoxic Alert) CYP450->Epoxide Cyanide Cyanide Release (Negligible) CYP450->Cyanide Blocked by Structure PolarMet Polar Mercapturic Acids (Excretion) GSH->PolarMet DNA DNA Adducts (Mutagenicity) Epoxide->DNA Covalent Binding

Figure 1: Metabolic partitioning of Geranyl Nitrile.[2] Note the suppression of the cyanide pathway and the prominence of the epoxide/DNA adduct pathway.

Genotoxicity: The Regulatory Driver

The prohibition of 3,7-Dimethylocta-2,6-dienenitrile is driven primarily by genotoxicity . While acute toxicity is low, the structural alerts present in the molecule raise concerns about mutagenicity.

Structural Alerts

The molecule contains two primary alerts:

  • 
    -Unsaturated Nitrile:  A Michael acceptor capable of alkylating DNA bases (specifically guanine and cytosine).[2]
    
  • Allylic Chain: Susceptible to metabolic epoxidation.[2] Epoxides are potent alkylating agents.[2]

Experimental Data Discrepancies
  • In Vitro: Results in Ames tests (Salmonella typhimurium) and Micronucleus assays have been equivocal or positive in specific strains/conditions.[2] This suggests the compound (or a metabolite) can induce chromosomal aberrations.[2]

  • In Vivo: While some in vivo micronucleus assays were negative, the weight of evidence from in vitro studies and the structural analogy to other genotoxic terpenes led the RIFM Expert Panel to conclude that safety could not be assured.

Dermatological Profile

Contrary to the high sensitization rates seen with its aldehyde analog (Citral), Geranyl Nitrile exhibits a surprisingly low sensitization potential in some assays, though it remains a concern.

  • Irritation: Non-irritating to rabbit skin and eyes (OECD 404/405).[2]

  • Sensitization:

    • Mechanism: Haptenization via nucleophilic attack on the

      
      -carbon by skin protein thiol groups.[2]
      
    • Data: Human Repeat Insult Patch Tests (HRIPT) at 12% concentration showed no sensitization.[2] However, due to the genotoxicity ban, new sensitization data is rarely generated.

Experimental Protocols for Analog Assessment

For researchers developing nitrile-based drugs or functional ingredients, the following protocols are essential to differentiate a "safe" nitrile from a "toxic" one, using 3,7-Dimethylocta-2,6-dienenitrile as a benchmark control.

Protocol: In Vitro Micronucleus Assay (Genotoxicity Screen)

This assay is preferred over the Ames test for this class of compounds due to higher sensitivity to clastogenic events.

Reagents:

  • CHO-K1 or V79 cell lines.[2]

  • Cytochalasin B (Cyt-B).[2]

  • S9 Metabolic Activation System (Rat liver).[2][6]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Dosing: Treat cells with test compound (0.5, 5, 50

    
    g/mL) ± S9 mix.
    
    • Control: Use Mitomycin C (positive) and DMSO (vehicle).[2]

  • Exposure: Incubate for 4 hours (with S9) or 24 hours (without S9).

  • Block: Wash cells and add medium containing Cyt-B (6

    
    g/mL) to block cytokinesis.[2] Incubate for 1.5–2 cell cycles.
    
  • Harvest: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic acid 3:1).

  • Staining: Stain with Acridine Orange or DAPI.[2]

  • Analysis: Score 1000 binucleated cells per concentration for micronuclei (MN).

    • Threshold: A 2-fold increase in MN frequency over control indicates genotoxicity.[2]

Protocol: Cyanide Liberation Screening

To confirm metabolic stability of the nitrile group.

Workflow:

  • Incubation: Incubate test compound (1 mM) with liver microsomes (1 mg protein/mL) and NADPH generating system at 37°C for 60 mins.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Derivatization: Add naphthalene-2,3-dialdehyde (NDA) and taurine to the supernatant. This reacts with free cyanide to form a fluorescent benzo[f]isoindole derivative.[2]

  • Detection: HPLC-Fluorescence (Ex: 418 nm, Em: 460 nm).

    • Limit of Quantitation: < 100 nM CN⁻.[2]

Testing Strategy Flowchart

TestingStrategy Start Candidate Nitrile Analog InSilico In Silico Screen (DEREK/QSAR for DNA Binding) Start->InSilico Decision1 Structural Alert? InSilico->Decision1 Ames Ames Test (OECD 471) ± S9 Activation Decision1->Ames No Alert Fail DISCARD CANDIDATE Decision1->Fail High Confidence Alert Micronucleus In Vitro Micronucleus (Clastogenicity) Ames->Micronucleus Negative Ames->Fail Positive Metab Metabolic Stability (CN- Release Assay) Micronucleus->Metab Negative Micronucleus->Fail Positive Metab->Fail CN Release > Threshold Pass Proceed to In Vivo Metab->Pass No CN Release

Figure 2: Tiered testing strategy for nitrile-containing candidates, prioritizing genotoxicity and metabolic stability.

References

  • International Fragrance Association (IFRA). (2008).[1][2] IFRA Standard Amendment 43: Geranyl Nitrile.[1][2][5] IFRA Standards Library.[2] Link

  • Potter, J., Smith, R. L., & Api, A. M. (2001).[7] An assessment of the release of inorganic cyanide from the fragrance materials benzyl cyanide, geranyl nitrile and citronellyl nitrile applied dermally to the rat.[7] Food and Chemical Toxicology, 39(2), 147-151.[7] Link

  • European Chemicals Agency (ECHA). (n.d.).[2][8] Registration Dossier: (E)-3,7-dimethylocta-2,6-dienenitrile.[2][5] ECHA CHEM.[2] Link[2]

  • Research Institute for Fragrance Materials (RIFM). (2013).[2] Genotoxicity studies on a group of 8 fragrance ingredients that belong to the nitrile family.[2][9] Toxicology Letters.[10] Link

  • Opdyke, D. L. J. (1976).[2] Monographs on fragrance raw materials: Geranyl nitrile.[2][3][5][7] Food and Cosmetics Toxicology, 14(6), 787. Link

Sources

Chemical stability of geranyl nitrile compared to citral

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Chemical Stability of Geranyl Nitrile and Citral

Executive Summary

For researchers, formulators, and drug development professionals, the chemical stability of an active ingredient or excipient is a cornerstone of product efficacy, safety, and shelf-life. This guide provides a detailed comparative analysis of the chemical stability of two structurally related monoterpenoids: geranyl nitrile and citral. While both molecules are valued for their citrus aroma profiles, their stability profiles diverge significantly due to the fundamental reactivity differences between their respective functional groups—the nitrile (-C≡N) and the aldehyde (-CHO). Citral, an α,β-unsaturated aldehyde, is highly susceptible to degradation via acid-catalyzed cyclization, oxidation, and photolytic pathways.[1][2][3] In contrast, geranyl nitrile exhibits substantially greater resilience to these degradation pressures, making it a superior alternative in formulations where chemical robustness is paramount.[4][5] This guide elucidates the mechanistic underpinnings of these stability differences, presents standardized protocols for comparative stability testing, and offers insights for strategic ingredient selection in product development.

Molecular Structure and Physicochemical Properties

Geranyl nitrile and citral share the same C10 isoprenoid carbon skeleton but differ in their terminal functional group. Citral itself is a mixture of two geometric isomers: geranial (trans-isomer) and neral (cis-isomer).[3] This seemingly minor structural difference is the primary determinant of their chemical behavior.

G cluster_GN Geranyl Nitrile cluster_Citral Citral GN Geranial Geranial (trans) Neral Neral (cis)

Caption: Molecular structures of Geranyl Nitrile and the two isomers of Citral.

The aldehyde group in citral features a polarized carbon-oxygen double bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the aldehyde proton is readily abstracted, making the entire group prone to oxidation.[3] The nitrile group in geranyl nitrile, however, consists of a carbon-nitrogen triple bond. This group is significantly less electrophilic than an aldehyde and is at a higher oxidation state, conferring greater intrinsic stability.[6][7]

PropertyGeranyl NitrileCitral (Geranial/Neral mixture)Reference(s)
Molecular Formula C₁₀H₁₅NC₁₀H₁₆O[3][8]
Molar Mass 149.24 g/mol 152.24 g/mol [3][8]
Functional Group Nitrile (-C≡N)Aldehyde (-CHO)[3][8]
Appearance Colorless to pale yellow liquidPale yellow liquid[3][8]
Boiling Point ~222 °C @ 760 mmHg~229 °C @ 760 mmHg[3][5]
Key Reactivity Generally stable; resistant to mild acids, bases, and oxidation.Highly reactive; susceptible to oxidation, acid-catalyzed reactions, and photolysis.[3][5][9]

Comparative Stability Analysis

The enhanced stability of geranyl nitrile is most evident when subjected to common chemical stressors encountered during a product's lifecycle, such as pH extremes, oxidative conditions, and light exposure.

Stability in Acidic and Basic Media

Citral: Citral is notoriously unstable in acidic conditions, which are common in beverage and pharmaceutical formulations.[10] At a low pH, the aldehyde's carbonyl oxygen is protonated, activating the molecule for a cascade of degradation reactions, primarily intramolecular cyclization. This leads to the formation of off-flavor compounds like p-cymene and p-methylacetophenone, resulting in a significant loss of the desired fresh, citrus aroma.[1][9][11]

G citral Citral (Geranial/Neral) protonation Protonation (H+) citral->protonation Low pH cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration cyclization->dehydration rearrangement Rearrangement & Oxidation dehydration->rearrangement off_flavors p-Cymene, p-Methylacetophenone rearrangement->off_flavors

Caption: Acid-catalyzed degradation pathway of Citral.

Geranyl Nitrile: The nitrile functional group is significantly more resistant to both acid and base hydrolysis than the aldehyde group. While nitriles can be hydrolyzed to carboxylic acids or amides, these reactions typically require harsh conditions (e.g., concentrated strong acid or base at elevated temperatures), which are not encountered in typical product formulations.[8] Industry stability data confirms that geranyl nitrile is stable in soaps, detergents, and other products with varying pH levels.[5][12]

Oxidative Stability

Citral: Aldehydes are one of the most easily oxidized functional groups in organic chemistry. The aldehyde group of citral can be readily oxidized to a carboxylic acid (geranic acid) upon exposure to atmospheric oxygen, peroxides, or metal ions.[3][13] This degradation not only diminishes the desired scent but can also produce undesirable byproducts.[14] This high susceptibility to oxidation is a major liability for long-term storage and in formulations open to the air.[4]

G citral Citral (-CHO) geranic_acid Geranic Acid (-COOH) citral->geranic_acid Oxidation oxidant [O] (Air, Peroxides, Metal Ions) off_notes Off-Notes geranic_acid->off_notes

Caption: Oxidative degradation of Citral to Geranic Acid.

Geranyl Nitrile: The nitrile functional group is in a higher oxidation state than an aldehyde and is resistant to further oxidation under ambient conditions.[15] The carbon atom of the nitrile group is at the same oxidation state (+3) as a carboxylic acid carbon, meaning it is not susceptible to the same oxidative degradation pathways as citral. This makes geranyl nitrile an excellent choice for applications requiring a stable citrus note in the presence of air.[4]

Photostability

Citral: Exposure to UV light is another significant degradation trigger for citral. Photolytic degradation can proceed through several mechanisms, including the promotion of the cyclization pathways seen in acidic conditions and the formation of free-radical intermediates, leading to a complex mixture of degradation products.[2] This instability is a critical concern for products packaged in transparent materials.

Geranyl Nitrile: The nitrile group does not possess the same chromophores as the aldehyde group that readily absorb UV light and trigger degradation. While the conjugated double bond system is shared by both molecules, the high reactivity of the aldehyde moiety makes citral far more susceptible to photodegradation pathways. Geranyl nitrile is generally considered to be stable under normal light exposure conditions.

Experimental Protocols for Stability Assessment

To empirically validate the stability differences between geranyl nitrile and citral, standardized stress testing protocols are essential. The following methodologies provide a framework for a comprehensive comparative analysis.

Workflow Overview

G prep Sample Preparation (Solutions of Geranyl Nitrile & Citral) stress Apply Stress Condition (e.g., Low pH, UV Light, Oxidant) prep->stress sampling Collect Samples at Time Intervals (T₀, T₁, T₂, etc.) stress->sampling quench Quench Reaction (If necessary) sampling->quench analysis Quantitative Analysis (HPLC or GC-MS) quench->analysis data Data Interpretation (Degradation Kinetics) analysis->data

Caption: General experimental workflow for comparative stability testing.

Protocol 1: Comparative Acidic Stability
  • Solution Preparation: Prepare 1000 ppm stock solutions of both geranyl nitrile and citral in ethanol.

  • Medium Preparation: Prepare a citrate buffer solution at pH 3.0. This mimics the acidic environment of many beverages.[16]

  • Sample Incubation:

    • In separate amber glass vials, add an aliquot of the geranyl nitrile stock solution to the pH 3.0 buffer to achieve a final concentration of 50 ppm.

    • Repeat for the citral stock solution.

    • Prepare a control sample for each compound in a neutral buffer (pH 7.0).

  • Storage: Store all vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

  • Quantification: Immediately analyze the aliquots by a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the remaining concentration of the parent compound. Monitor for the appearance of degradation peaks.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate constant.

Protocol 2: Comparative Oxidative Stability
  • Solution Preparation: Prepare 1000 ppm solutions of geranyl nitrile and citral in a suitable solvent (e.g., ethanol or an oil-in-water emulsion).

  • Initiation of Oxidation:

    • To the test vials, add an oxidizing agent, such as 10 mM hydrogen peroxide or a pro-oxidant metal like ferrous iron (Fe²⁺), to initiate degradation.[9]

    • Prepare control vials containing no oxidizing agent.

  • Storage: Store the vials in the dark at a controlled temperature (e.g., 40 °C) to prevent photo-oxidation and focus solely on chemical oxidation.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots.

  • Quantification: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify key oxidative byproducts (e.g., geranic acid from citral).

  • Data Analysis: Compare the degradation rates of geranyl nitrile and citral in the presence and absence of the oxidizing agent.

Summary and Formulation Implications

The chemical evidence is unequivocal: the nitrile functional group imparts a level of chemical robustness to the geranyl skeleton that the aldehyde group cannot match.

Stress ConditionCitral StabilityGeranyl Nitrile StabilityMechanistic Rationale
Acidic pH (e.g., pH 3) Poor [11]Excellent [5]Citral undergoes rapid acid-catalyzed cyclization. The nitrile group is resistant to hydrolysis under mild acidic conditions.
Oxidative Stress Poor [3]Excellent [15]The aldehyde group is readily oxidized to a carboxylic acid. The nitrile group is already at a high oxidation state and is stable.
Photolytic Stress (UV) Poor [2]Good The aldehyde moiety is a chromophore that can initiate radical and other degradation pathways upon light absorption.
Basic pH (e.g., pH 9-10) Moderate to Poor [17]Excellent [5]Susceptible to base-catalyzed reactions like aldol condensation. Nitrile group remains stable under typical basic formulation conditions.

For drug development professionals and formulation scientists, the choice between these two molecules has profound implications. Citral's reactivity may be acceptable for products with a short shelf-life or those where the formulation provides a protective matrix (e.g., encapsulation).[9][18] However, for applications requiring long-term stability, particularly in challenging aqueous, acidic, or oxygen-exposed environments, geranyl nitrile is the demonstrably superior chemical entity.[4] Its stability ensures consistent product quality, predictable performance, and an extended shelf-life, thereby reducing the risk of product failure due to the degradation of a key functional ingredient.

References

  • Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. Drug Metabolism and Disposition, 34(6), 1019-29. Available at: [Link]

  • Tian, Y., et al. (2018). Degradation pathways of D-limonene and citral. ResearchGate. Available at: [Link]

  • L'Homme, B., et al. (2020). Citral Photodegradation in Solution: Highlighting of a Radical Pathway in Parallel to Cyclization Pathway. Molecules, 25(18), 4277. Available at: [Link]

  • Choi, S. J., et al. (2017). Influence of structural properties of emulsifiers on citral degradation in model emulsions. Food Science and Biotechnology, 26(1), 57-63. Available at: [Link]

  • Djordjevic, D., et al. (2007). Chemical and Physical Stability of Citral and Limonene in Sodium Dodecyl Sulfate−Chitosan and Gum Arabic-Stabilized Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 55(9), 3585-3591. Available at: [Link]

  • Li, R., et al. (2019). Study on the Interaction Mechanism Between Soybean Protein Isolates and Lemon Flavor: Isomerization and Degradation of Citral. Frontiers in Nutrition, 6, 13. Available at: [Link]

  • Yang, X., et al. (2012). Stability of Citral in Oil-in-Water Emulsions Prepared with Medium-Chain Triacylglycerols and Triacetin. Journal of Agricultural and Food Chemistry, 60(16), 4041-4048. Available at: [Link]

  • Djordjevic, D., et al. (2007). Chemical and physical stability of citral and limonene in sodium dodecyl sulfate-chitosan and gum arabic-stabilized oil-in-water emulsions. Journal of Agricultural and Food Chemistry, 55(9), 3585-91. Available at: [Link]

  • Anonymous. (2008). Citrus Flavor Stability: the Holy Grail. Perfumer & Flavorist. Available at: [Link]

  • De Kruiderie. (n.d.). Geranyl Nitrile for use in perfumery. De Kruiderie. Available at: [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Geranyl nitrile. Indenta Chemicals. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2022). Aldehydes, Ketones, Imines and Nitriles. Royal Society of Chemistry Books. Available at: [Link]

  • Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). geranyl nitrile, 5146-66-7. The Good Scents Company. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Perflavory. (n.d.). geranyl nitrile, 5146-66-7. Perflavory. Available at: [Link]

  • Chee, S. Y., et al. (2021). Simplified schematic diagram on geraniol degradation pathway. ResearchGate. Available at: [Link]

  • Quora. (2015). Why is nitrile the least reactive of carboxylic acid derivative?. Quora. Available at: [Link]

  • Erman, M. B. (2002). Advances in the Chemistry of Nitriles and Amides. Perfumer & Flavorist. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Wang, J., et al. (2021). The Optimization of Synthesis Process of Geranyl Nitrile. Journal of the Chinese Chemical Society. Available at: [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Djordjevic, D., et al. (2008). Stability of citral in protein- and gum Arabic-stabilized oil-in-water emulsions. ResearchGate. Available at: [Link]

  • Ueno, T., et al. (2005). Stability of Citral-Containing and Citralless Lemon Oils in Flavor Emulsions and Beverages. Food Science and Technology Research. Available at: [Link]

  • Hagvall, L., et al. (2015). Cross-reactivity between citral and geraniol - can it be attributed to oxidized geraniol?. Contact Dermatitis, 72(2), 94-100. Available at: [Link]

  • IFRA. (2008). Amendment 43 STAND Geranyl nitrile. PerfumersWorld. Available at: [Link]

  • Hagvall, L., & Christensson, J. B. (2014). Cross-reactivity between citral and geraniol - Can it be attributed to oxidized geraniol?. Request PDF on ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). (Z)-geranyl nitrile, 31983-27-4. The Good Scents Company. Available at: [Link]

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An In-depth Technical Guide to 3,7-Dimethylocta-2,6-dienenitrile: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,7-Dimethylocta-2,6-dienenitrile, a significant synthetic terpenoid nitrile. Commonly known as geranonitrile or citral nitrile, this compound has carved a niche for itself primarily in the fragrance industry due to its stable and vibrant citrus aroma. This document delves into the historical context of its development within the broader field of terpene chemistry, details its primary synthetic pathways with mechanistic insights, presents its physicochemical properties, and explores its current and potential applications. Detailed experimental protocols for its laboratory-scale synthesis are also provided, aimed at researchers, chemists, and professionals in the fields of fragrance, flavor, and agrochemicals.

Introduction and Historical Context

3,7-Dimethylocta-2,6-dienenitrile, a clear, colorless to pale yellow liquid, is a cornerstone of many modern fragrance formulations. Its chemical structure, a C10 terpenoid nitrile, is closely related to citral, a naturally occurring aldehyde that is the principal component of lemongrass oil.[1] Unlike its aldehyde precursor, which is prone to oxidation and instability, 3,7-Dimethylocta-2,6-dienenitrile offers a robust and enduring fresh, lemon-like scent, making it a valuable asset for perfumers.[2]

The development of synthetic fragrances derived from terpenes has a rich history, with chemists in the 19th and early 20th centuries laying the groundwork for understanding and manipulating these versatile natural products. While the precise date and discoverer of 3,7-Dimethylocta-2,6-dienenitrile's first synthesis are not prominently documented in readily available literature, its emergence is intrinsically linked to the post-World War II expansion of the aroma chemical industry. The need for stable and cost-effective fragrance ingredients drove the exploration of synthetic derivatives of abundant natural precursors like citral. It is confirmed that 3,7-Dimethylocta-2,6-dienenitrile is a synthetic compound and is not found in nature.

Nomenclature:

  • IUPAC Name: 3,7-Dimethylocta-2,6-dienenitrile

  • Common Names: Geranonitrile, Citral Nitrile, Geranyl Nitrile[3]

  • CAS Number: 5146-66-7[3]

  • Molecular Formula: C₁₀H₁₅N[3]

  • Molecular Weight: 149.23 g/mol [3]

Synthetic Methodologies

The commercial production of 3,7-Dimethylocta-2,6-dienenitrile primarily relies on the chemical modification of citral. Two principal synthetic routes have been established: a two-step process involving the formation and subsequent dehydration of an oxime intermediate, and a more direct one-step ammoxidation of citral.

Two-Step Synthesis via Citral Oxime Dehydration

This classical and widely employed method involves two distinct chemical transformations:

  • Oximation of Citral: Citral, which is a mixture of the (E)-isomer geranial and the (Z)-isomer neral, is reacted with hydroxylamine (typically as hydroxylamine hydrochloride in the presence of a base) to form the corresponding citral oxime. This reaction is a standard condensation reaction between an aldehyde and hydroxylamine.

  • Dehydration of Citral Oxime: The resulting citral oxime is then subjected to dehydration to yield the nitrile. A common and effective dehydrating agent for this purpose is acetic anhydride.[4] The acetic anhydride acylates the oxime's hydroxyl group, creating a good leaving group (acetate), which facilitates the elimination of water and the formation of the nitrile triple bond.

Diagram of the Two-Step Synthesis of 3,7-Dimethylocta-2,6-dienenitrile

G Citral Citral (Geranial/Neral Mixture) Citral_Oxime Citral Oxime Citral->Citral_Oxime Oximation Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Citral_Oxime Geranonitrile 3,7-Dimethylocta-2,6-dienenitrile Citral_Oxime->Geranonitrile Dehydration Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->Geranonitrile

Caption: Two-step synthesis of geranonitrile from citral.

One-Step Liquid Phase Catalytic Ammoxidation

A more recent and streamlined approach to the synthesis of 3,7-Dimethylocta-2,6-dienenitrile is the direct ammoxidation of citral. This method combines the amination and oxidation steps into a single process. While various catalytic systems can be employed, one reported method utilizes a copper(I) chloride (CuCl) catalyst in the presence of hydrogen peroxide as the oxidant and a suitable solvent like isopropanol. This process is considered a "greener" synthetic route as it reduces the number of steps and potentially the amount of waste generated.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3,7-Dimethylocta-2,6-dienenitrile are crucial for its application in various formulations.

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Fresh, strong, lemon-like, citrus
Boiling Point 222 °C at 760 mmHg
Density 0.863 - 0.871 g/cm³ at 20 °C
Refractive Index 1.471 - 1.476 at 20 °C
Flash Point > 110 °C (> 230 °F)
Solubility Insoluble in water; soluble in alcohol and oils
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple olefinic and aliphatic protons. Key signals would include those for the methyl groups (singlets and potentially a doublet), methylene protons, and the vinylic protons. The chemical shifts and coupling patterns of the vinylic protons would be diagnostic for the (E) and (Z) isomers.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the nitrile carbon (typically in the range of 115-125 ppm), the sp² hybridized carbons of the two double bonds, and the sp³ hybridized carbons of the methyl and methylene groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the region of 2260-2240 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the aliphatic and vinylic moieties, and C=C stretching vibrations.[5]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve the loss of methyl groups and cleavage at various points along the aliphatic chain, providing further structural information.

Applications

The primary application of 3,7-Dimethylocta-2,6-dienenitrile is in the fragrance industry, with emerging potential in the agrochemical sector.

Diagram of the Applications of 3,7-Dimethylocta-2,6-dienenitrile

G Geranonitrile 3,7-Dimethylocta-2,6-dienenitrile Fragrance Fragrance Industry Geranonitrile->Fragrance Agrochemical Agrochemical Industry Geranonitrile->Agrochemical Fine_Fragrance Fine Fragrances Fragrance->Fine_Fragrance Personal_Care Personal Care Products Fragrance->Personal_Care Household Household Products Fragrance->Household Insect_Repellent Insect Repellent Agrochemical->Insect_Repellent

Caption: Major application areas for geranonitrile.

Fragrance Industry
  • Fine Fragrances: Its bright and tenacious citrus note makes it a popular ingredient in a wide range of perfumes, colognes, and other fine fragrance products. It can be used to enhance and stabilize natural citrus oils.[2]

  • Personal Care Products: Due to its stability in various formulations, it is incorporated into soaps, lotions, shampoos, and deodorants to impart a fresh and clean scent.

  • Household Products: It is also utilized in air fresheners, detergents, and other household cleaning products to provide a pleasant and lasting citrus aroma.

Agrochemical Industry
  • Insect Repellent: Terpenoids and their derivatives are known to possess insect-repellent properties.[6] While specific data on the efficacy of 3,7-Dimethylocta-2,6-dienenitrile as a standalone insect repellent is limited in publicly available literature, its structural similarity to other repellent terpenoids like geraniol and citronellal suggests potential in this area.[7][8] Further research and development could lead to its use in insect repellent formulations for personal or agricultural use.

Experimental Protocols

The following is a representative laboratory-scale procedure for the two-step synthesis of 3,7-Dimethylocta-2,6-dienenitrile from citral. Note: This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Citral Oxime
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citral (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine (2.8 equivalents) or sodium hydroxide to the flask.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with dilute acid (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude citral oxime. The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Dehydration of Citral Oxime to 3,7-Dimethylocta-2,6-dienenitrile
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place the crude citral oxime from the previous step.

  • Addition of Dehydrating Agent: Add an excess of acetic anhydride (e.g., 2-3 equivalents) to the flask.[4]

  • Reaction: Gently heat the reaction mixture to reflux and maintain for approximately 20-30 minutes. The reaction is often vigorous initially.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into cold water with stirring to hydrolyze the excess acetic anhydride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude 3,7-Dimethylocta-2,6-dienenitrile can be purified by vacuum distillation to yield the final product.

Conclusion

3,7-Dimethylocta-2,6-dienenitrile stands as a testament to the ingenuity of synthetic organic chemistry in enhancing and stabilizing the desirable properties of natural compounds. Its journey from the readily available precursor, citral, to a stable and versatile fragrance ingredient highlights the importance of chemical innovation in the consumer products industry. While its primary role is firmly established in the world of perfumery, its potential in other areas, such as agrochemicals, remains an intriguing avenue for future exploration. The synthetic methodologies detailed herein provide a foundation for its continued production and for further research into novel applications of this valuable terpenoid nitrile.

References

  • PubChem. (n.d.). 3,7-Dimethylocta-2,6-Dienal. National Center for Biotechnology Information. Retrieved from [Link]

  • Leland, R. S. (1967). U.S. Patent No. 3,344,084. Washington, DC: U.S.
  • ResearchGate. (n.d.). Acetic Anhydride–Acetic Acid as a New Dehydrating Agent of Aldoximes for the Preparation of Nitriles: Preparation of 2-Cyanoglycals. Retrieved from [Link]

  • Müller, G. C., et al. (2009). Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. Journal of Vector Ecology, 34(1), 2-8.
  • De Kruiderie. (n.d.). Geranyl Nitrile for use in perfumery. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Google Patents. (n.d.). JP2015524435A - Composition comprising an agrochemical terpene mixture and a fungicide.
  • Chemistry Stack Exchange. (2017, January 7). Reaction of aldoxime and a ketoxime with acetic anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scent.vn. (n.d.). Geranonitrile (CAS 5146-66-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reeves, W. K., & Miller, M. M. (2010). Aqueous 2% Geraniol as a Mosquito Repellent Failed against Aedes aegypti on Ponies.
  • National Center for Biotechnology Information. (2021). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020148621A1 - Process for the synthesis of gepirone.
  • ResearchGate. (n.d.). Pharmaceutical and Industrial Applications of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). veratronitrile. Retrieved from [Link]

  • YouTube. (2023, June 10). Natural Mosquito Repellent [Video]. [Link]

  • The Astrophysics & Astrochemistry Laboratory. (n.d.). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3,7-Dimethylocta-2,6-dienenitrile, 97%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-geranyl nitrile, 5585-39-7. Retrieved from [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Dr de Bruin. (2024, May 16). 3.3.6.3 Infrared spectroscopy [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2021). Biochemistry of Terpenes and Recent Advances in Plant Protection. PubMed Central. Retrieved from [Link]

  • Danu's Irish Herb Garden. (2025, June 8). Homemade Insect Repellents [Video]. YouTube. [Link]

  • Sam Macer. (2024, May 19). The molecule on almost every perfume ingredients label [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 14. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Insect Repellents Fact Sheet. Oregon State University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dehydration of oxime to nitriles. Retrieved from [Link]

  • Sam Macer. (2021, February 13). Diluting thick or solid raw materials for perfumery [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Structures of nitrile-containing drugs and agrochemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Sam Macer. (2022, October 24). Fixatives & INCREASING the LONGEVITY of your perfume [Video]. YouTube. [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubChem. (n.d.). CID 89052536. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Use of 3,7-Dimethylocta-2,6-dienenitrile as a precursor in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,7-Dimethylocta-2,6-dienenitrile in Agrochemical Synthesis

Executive Summary

3,7-Dimethylocta-2,6-dienenitrile (commonly known as Geranyl Nitrile or Citral Nitrile) serves as a critical electrophilic intermediate in the synthesis of terpenoid agrochemicals. Unlike its aldehyde precursor (Citral), which is prone to rapid oxidative degradation and polymerization, the nitrile functionality offers superior chemical stability under physiological and environmental conditions.

This guide details the strategic application of Geranyl Nitrile as a "masked" carbonyl and a divergent precursor. It allows for the selective generation of Geranylamine (a scaffold for fungicides) and Geranic Acid (a precursor to Juvenile Hormone Analog insecticides) without compromising the sensitive diene backbone.

Chemical Profile & Strategic Value

Compound Identity:

  • IUPAC Name: 3,7-Dimethylocta-2,6-dienenitrile[1][2]

  • Common Name: Geranyl Nitrile (trans-isomer dominant in commercial mixtures)

  • CAS Number: 5146-66-7 (Mixture), 5585-39-7 (E-isomer)

  • Molecular Formula: C₁₀H₁₅N[3]

Table 1: Physicochemical Properties

PropertyValueSignificance in Processing
Molecular Weight 149.23 g/mol Stoichiometric calculations.
Boiling Point 110–112°C (10 mmHg)Allows purification via vacuum distillation.
Appearance Pale yellow liquidColor change indicates oxidation/polymerization.
Odor Lemon-like, metallicQualitative indicator of vapor leaks (Warning: Neurotoxic at high conc).
Solubility Organic solvents (EtOH, DCM)Compatible with standard organic synthesis workflows.

Strategic Advantage: In agrochemical discovery, the nitrile group acts as a bioisostere for carbonyls, improving metabolic stability in insect gut environments. Furthermore, it serves as a robust "holding pattern" for the terpene chain, allowing chemists to perform modifications elsewhere on the molecule before converting the nitrile to an amine or acid.

Synthetic Pathways & Workflow

The following diagram illustrates the central role of Geranyl Nitrile in diverting Citral towards high-value agrochemical targets.

GeranylNitrilePathways Citral Citral (Aldehyde Precursor) GN Geranyl Nitrile (3,7-Dimethylocta-2,6-dienenitrile) Citral->GN Protocol A: Oximation-Dehydration Geranylamine Geranylamine (Amine Scaffold) GN->Geranylamine Protocol B: Selective Reduction (LiAlH4) GeranicAcid Geranic Acid (Carboxylic Acid) GN->GeranicAcid Protocol C: Basic Hydrolysis Fungicides Terpene Amides (Fungicides) Geranylamine->Fungicides IGRs Juvenile Hormone Analogs (IGRs/Insecticides) GeranicAcid->IGRs

Figure 1: Divergent synthesis pathways utilizing Geranyl Nitrile as the central stability hub.

Detailed Experimental Protocols

Protocol A: Synthesis of Geranyl Nitrile from Citral

Rationale: Direct conversion of Citral to the nitrile is the industry standard entry point. This protocol uses hydroxylamine hydrochloride followed by in-situ dehydration, avoiding toxic cyanide reagents.

Reagents:

  • Citral (Mixture of neral/geranial): 10.0 g (65.7 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 5.5 g (79 mmol)

  • Sodium Acetate (NaOAc): 6.5 g (79 mmol)

  • Acetic Anhydride (Ac₂O): 10 mL

  • Solvent: Ethanol (50 mL)

Step-by-Step Methodology:

  • Oximation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NH₂OH·HCl and NaOAc in Ethanol (50 mL).

  • Addition: Add Citral dropwise over 20 minutes at room temperature. The reaction is slightly exothermic; maintain temp <30°C.

  • Monitoring: Stir for 2 hours. Confirm formation of Citral Oxime via TLC (Hexane:EtOAc 8:2).

  • Dehydration: Once oxime formation is complete, add Acetic Anhydride (10 mL) slowly. Heat the mixture to reflux (80°C) for 3 hours. Mechanism: The oxime hydroxyl group is acylated, making it a good leaving group, followed by elimination to form the nitrile.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove acetic acid) and Brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp 110°C @ 10 mmHg) to obtain Geranyl Nitrile as a clear oil.

Validation: IR Spectrum should show a sharp peak at ~2220 cm⁻¹ (C≡N stretch) and absence of C=O stretch (~1680 cm⁻¹).

Protocol B: Selective Reduction to Geranylamine

Rationale: Geranylamine is a key building block for terpene-based fungicides. The challenge is reducing the nitrile without hydrogenating the C=C double bonds. Catalytic hydrogenation (H₂/Pd) often fails this selectivity. Lithium Aluminum Hydride (LiAlH₄) is the preferred reagent for maintaining the diene system.

Safety Critical Control Point: LiAlH₄ is pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (Nitrogen/Argon).

Reagents:

  • Geranyl Nitrile: 5.0 g (33.5 mmol)

  • LiAlH₄ (2.0 M in THF): 20 mL (40 mmol)

  • Solvent: Anhydrous Diethyl Ether or THF (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and cool under Argon flow. Add anhydrous ether (30 mL) and cool to 0°C in an ice bath.

  • Reagent Prep: Carefully transfer the LiAlH₄ solution into the flask via syringe.

  • Addition: Dissolve Geranyl Nitrile in anhydrous ether (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Do not allow temperature to exceed 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Fieser Quench (Critical): Cool back to 0°C. Quench carefully in this order:

    • Add 1.5 mL Water (very slowly).

    • Add 1.5 mL 15% NaOH solution.

    • Add 4.5 mL Water.

  • Filtration: A white granular precipitate will form. Stir for 15 mins, then filter through a Celite pad.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate.

  • Product: Geranylamine (pale yellow oil).

Validation: ¹H-NMR will show the disappearance of the alpha-proton signal of the nitrile and appearance of a methylene doublet at ~3.2 ppm (-CH₂-NH₂).

Protocol C: Hydrolysis to Geranic Acid

Rationale: Geranic acid is the precursor to ester-based Insect Growth Regulators (IGRs). Basic hydrolysis is preferred over acidic hydrolysis to prevent acid-catalyzed cyclization of the terpene tail.

Reagents:

  • Geranyl Nitrile: 5.0 g

  • Potassium Hydroxide (KOH): 5.0 g (Excess)

  • Solvent: Ethylene Glycol (30 mL) - High boiling point solvent is required as nitrile hydrolysis is slow.

Step-by-Step Methodology:

  • Mixing: Combine Geranyl Nitrile, KOH, and Ethylene Glycol in a round-bottom flask.

  • Reflux: Heat to 140–150°C for 6–8 hours. Note: Ethanol/Water reflux is often insufficient for sterically hindered or deactivated nitriles; high temp is necessary.

  • Cooling: Cool the mixture to room temperature and dilute with water (50 mL).

  • Wash: Wash the basic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted nitrile (organic impurities).

  • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 2. The Geranic Acid will oil out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Isolation: Dry and concentrate to yield crude Geranic Acid.

Analytical Validation Standards

To ensure protocol success, compare results against these standard markers:

TechniqueMarkerExpected Observation
FT-IR Nitrile StretchStrong, sharp band at 2220–2225 cm⁻¹ .
GC-MS Molecular Ionm/z = 149 [M]+. Fragmentation often shows m/z 69 (isoprene unit) and m/z 41.
¹H-NMR Isomer RatioDistinguish E (Geranyl) vs Z (Neryl) by the chemical shift of the proton on C2. E-isomer typically resonates downfield relative to Z.

References

  • Sell, C. S. (2003). A Fragrance Introduction to Terpenoid Chemistry. Royal Society of Chemistry. (Provides foundational stability data of terpene nitriles vs aldehydes).

  • Yin, W., Wang, C., & Huang, H. (2013).[4] Highly Practical Synthesis of Nitriles from Alcohols. Organic Letters, 15(8), 1850–1853. (Modern oxidative entry points to nitriles).

  • Wang, J., et al. (2021).[5] The Optimization of Synthesis Process of Geranyl Nitrile. Chemistry and Industry of Forest Products. (Industrial optimization of the ammoxidation route).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,7-Dimethyl-2,6-octadienenitrile. (Safety and handling parameters).

  • Scriven, E. F., & Murugan, R. (2005). Pyridines and their Benzo Derivatives: Reactivity of Nitriles. Comprehensive Heterocyclic Chemistry III. (Mechanistic insights into nitrile hydrolysis).

Sources

Application Note: Purification Strategies for Synthesized 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

3,7-Dimethylocta-2,6-dienenitrile (CAS: 5146-66-7), commonly known as Geranyl Nitrile , is a critical intermediate in the synthesis of ionones and Vitamin A analogues, and a high-value fragrance ingredient valued for its stability in alkaline media (unlike its aldehyde precursor, Citral).

Synthetically, this compound is most often derived from the dehydration of Citral Oxime . Consequently, the crude reaction mixture invariably contains:

  • Target Nitriles: A mixture of

    
    -isomer (Geranyl nitrile) and 
    
    
    
    -isomer (Neryl nitrile).
  • Unreacted Precursors: Citral (Geranial/Neral).

  • Intermediates: Citral oxime.

  • By-products: Isonitriles (foul-smelling) and polymerization products.

The Challenge: The boiling points of the aldehyde precursor and the nitrile product are dangerously close (~228°C vs ~222°C at atm), and thermal stress promotes terpene rearrangement. Therefore, a multi-modal purification strategy is required. This guide details a workflow combining chemical scavenging (Bisulfite wash) with fractional vacuum distillation and chromatographic separation.

Purification Logic & Workflow

The following decision tree outlines the purification strategy based on the required purity and scale.

PurificationWorkflow Crude Crude Reaction Mixture (Nitriles + Citral + Oximes) Analysis Step 1: Pre-Purification Analysis (GC-MS / TLC) Crude->Analysis Wash Step 2: Chemical Scavenging (Sodium Bisulfite Wash) Analysis->Wash Decision Is Aldehyde Removed? Wash->Decision Decision->Wash No (Repeat) Distill Step 3: Fractional Vacuum Distillation (< 5 mmHg) Decision->Distill Yes PurityCheck Isomer Separation Required? Distill->PurityCheck Column Step 4: Flash Chromatography (Silica Gel) PurityCheck->Column Yes FinalBulk Final Product: Bulk Nitrile (Mixed Isomers >95%) PurityCheck->FinalBulk No FinalIso Final Product: Isolated E/Z Isomers (>98% Isomeric Purity) Column->FinalIso

Figure 1: Purification workflow for 3,7-Dimethylocta-2,6-dienenitrile. Note the critical chemical wash step prior to thermal treatment.

Pre-Purification Analysis

Before initiating purification, quantify the ratio of nitrile to unreacted aldehyde.

  • TLC System: Hexane:Ethyl Acetate (90:10).

    • Visualization: KMnO₄ stain (Terpenes stain yellow/brown).

    • Rf Values: Nitriles typically run higher (Rf ~0.6-0.7) than the corresponding aldehydes (Citral Rf ~0.4-0.5) and oximes (Rf ~0.2).

  • Odor Check: A strong lemon note indicates significant unreacted Citral. The pure nitrile has a metallic, oily, citrus-peel odor.

Protocol 1: Chemical Scavenging (Bisulfite Wash)

Objective: Chemically remove unreacted Citral (aldehyde) which is difficult to separate by distillation. Mechanism: Sodium bisulfite forms water-soluble adducts with aldehydes, while the nitrile remains in the organic phase.[1]

Materials
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether).

  • Brine (Saturated NaCl).

Procedure
  • Dilution: Dilute the crude reaction mixture with an equal volume of ether or MTBE.

  • Adduct Formation: Transfer to a separatory funnel. Add 1.5 equivalents (relative to estimated aldehyde impurity) of saturated

    
     solution.
    
  • Agitation: Shake vigorously for 5–10 minutes. Caution: Exothermic reaction. Vent frequently.

    • Note: If a thick precipitate forms (bisulfite adduct), filter the mixture through a Celite pad before separating layers.[1]

  • Separation: Collect the organic layer.[2] The aqueous layer contains the trapped aldehyde.[1]

  • Wash: Wash the organic layer sequentially with:

    • 1x Saturated

      
       (to neutralize acidic traces).
      
    • 1x Water.

    • 1x Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

Validation: Run a TLC. The aldehyde spot (Rf ~0.4) should be absent.[3]

Protocol 2: Fractional Vacuum Distillation

Objective: Isolate the nitrile from heavy polymers and trace solvents. Critical Constraint: 3,7-Dimethylocta-2,6-dienenitrile boils at ~222°C at atmospheric pressure. Do not distill at atmospheric pressure ; decomposition will occur.

Equipment Setup
  • Column: Vigreux column (minimum 20cm) or packed column (glass helices) for better efficiency.

  • Vacuum: High vacuum pump capable of < 5 mmHg.

  • Heating: Oil bath (silicone oil).

Distillation Parameters Table
ParameterValueNotes
Target Vapor Temp 78 – 82 °C At 2.0 mmHg
Target Vapor Temp 110 – 112 °C At 10 mmHg
Bath Temperature +20°C above vaporDo not exceed 140°C bath temp to prevent polymerization.
Condenser Temp 15 – 20 °CEnsure coolant is flowing efficiently.
Procedure
  • Place the "scavenged" crude oil in the still pot. Add a magnetic stir bar.[2]

  • Apply vacuum before heating to degas the solvent.

  • Slowly ramp the oil bath temperature.

  • Fraction 1 (Fore-run): Collect drops distilling below the target temperature. This usually contains trace solvents or isonitriles (check for foul odor).

  • Fraction 2 (Main Cut): Collect the steady fraction at the target boiling point (e.g., 78°C @ 2 mmHg). This is the pure Nitrile mixture (

    
    ).
    
  • Residue: Stop distillation when the pot volume is low or temperature spikes. Do not distill to dryness.

Protocol 3: Flash Chromatography (Isomer Separation)

Objective: Separate the


-isomer (Geranyl nitrile) from the 

-isomer (Neryl nitrile). Note: Distillation rarely separates these isomers effectively as their boiling points differ by <3°C.
Stationary & Mobile Phase
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Advanced Option: For difficult separations, use Silver Nitrate impregnated silica (

      
      -SiO
      
      
      
      , 10% w/w), which separates based on olefin geometry.
  • Mobile Phase: Gradient of Hexane:Ethyl Acetate.

Step-by-Step Gradient Protocol
StepSolvent Ratio (Hex:EtOAc)Volume (Column Volumes)Elutes
1 100 : 02 CVHydrocarbons / Non-polars
2 98 : 23 CV

-Neryl Nitrile (usually elutes first)
3 95 : 54 CVMixed Fraction
4 92 : 83 CV

-Geranyl Nitrile
5 80 : 202 CVFlush (Oximes/Alcohols)

Note: The elution order (Z before E) is typical for silica but can reverse on different supports. Verify fractions via GC or NMR.

Quality Control & Characterization

After purification, validate the identity and purity.

Gas Chromatography (GC-FID/MS)
  • Column: DB-Wax or HP-5.

  • Profile: The two isomers will appear as distinct peaks. Integration of these peaks provides the

    
     ratio.
    
  • Purity Criteria: >95% combined area for bulk use; >98% single peak for isomer-specific research.

H-NMR (CDCl , 400 MHz)

Distinguish isomers by the chemical shift of the olefinic proton adjacent to the nitrile group (C2-H):

  • 
    -Geranyl Nitrile:  The C2 proton typically appears slightly downfield (~5.10 ppm) due to the trans effect of the nitrile.
    
  • 
    -Neryl Nitrile:  The C2 proton appears slightly upfield relative to the E-isomer.
    
  • Impurity Check: Look for aldehyde protons (~9-10 ppm) to confirm the efficiency of the bisulfite wash.

Safety & Handling

  • Nitrile Hazard: While less toxic than simple cyanides, aliphatic nitriles can liberate HCN under strong metabolic or chemical hydrolysis. Handle in a fume hood.

  • Skin Absorption: Wear nitrile gloves.

  • Waste: Dispose of aqueous bisulfite washes as hazardous waste (potential aldehyde/nitrile content).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21768, Geranyl nitrile. Retrieved from [Link]

  • The Good Scents Company (2023). (E)-geranyl nitrile Properties and Safety. Retrieved from [Link]

  • Org. Process Res. Dev. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1] (Bisulfite wash methodology).[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Geranonitrile Mass Spectrometry and Retention Indices. Retrieved from [Link]

Sources

Enantioselective Synthesis of Chiral Nitriles from 3,7-Dimethylocta-2,6-dienenitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral nitriles, specifically focusing on the transformation of 3,7-dimethylocta-2,6-dienenitrile (geranonitrile). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage prochiral starting materials for the construction of valuable, stereodefined molecules.

Introduction: The Significance of Chiral Nitriles

Chiral nitriles are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The nitrile functionality is a versatile precursor that can be readily transformed into amines, amides, carboxylic acids, and ketones, making it a cornerstone in synthetic organic chemistry. The enantioselective synthesis of these compounds, particularly the construction of quaternary carbon centers, remains a significant challenge in asymmetric catalysis.[1]

3,7-Dimethylocta-2,6-dienenitrile, a derivative of geraniol, presents an attractive and readily available prochiral substrate. The selective reduction of one of its two carbon-carbon double bonds to introduce a chiral center offers a direct route to valuable building blocks like citronellyl nitrile, a precursor to the widely used fragrance and chiral synthon, citronellal.[2][3] This guide will explore a proposed state-of-the-art methodology for achieving this transformation with high enantioselectivity.

Proposed Synthetic Strategy: Asymmetric Conjugate Reduction

While direct asymmetric hydrocyanation of the isolated double bond in geranonitrile is challenging, a more promising and widely applicable strategy is the asymmetric conjugate reduction of the α,β-unsaturated nitrile moiety. This approach leverages the electron-withdrawing nature of the nitrile group to activate the conjugated double bond for nucleophilic attack by a hydride, delivered from a chiral catalyst.

The general transformation is depicted below:

Figure 1: Proposed enantioselective conjugate reduction of 3,7-dimethylocta-2,6-dienenitrile to (R)-citronellyl nitrile.

This strategy is advantageous due to the prevalence of highly effective chiral catalysts for the conjugate reduction of α,β-unsaturated compounds. Copper(I) hydride complexes with chiral phosphine ligands are particularly well-suited for this purpose, offering high yields and excellent enantioselectivities.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Reduction

This section provides a detailed, step-by-step protocol for the proposed enantioselective conjugate reduction of 3,7-dimethylocta-2,6-dienenitrile. The choice of a copper(I) hydride catalyst with a chiral bisphosphine ligand is based on its proven efficacy in similar transformations.

Materials and Reagents
ReagentPuritySupplierNotes
3,7-Dimethylocta-2,6-dienenitrile>95%Commercial
Copper(I) Chloride (CuCl)99.9%CommercialStored under inert atmosphere
Sodium tert-butoxide (NaOtBu)98%CommercialStored in a desiccator
(R)-(-)-DTBM-SEGPHOS®>98%CommercialChiral ligand
Polymethylhydrosiloxane (PMHS)CommercialHydride source
TolueneAnhydrousCommercialDistilled over Na/benzophenone
Diethyl etherAnhydrousCommercial
Saturated aqueous NH₄Cl solutionLab preparation
Anhydrous Magnesium Sulfate (MgSO₄)Commercial
Step-by-Step Protocol

Catalyst Preparation:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (1.0 mol%) and NaOtBu (1.2 mol%).

  • Add anhydrous toluene via syringe.

  • To a separate flame-dried Schlenk flask, add the chiral ligand (R)-(-)-DTBM-SEGPHOS® (1.1 mol%).

  • Dissolve the ligand in anhydrous toluene.

  • Transfer the ligand solution to the flask containing the copper salt and base via cannula.

  • Stir the resulting mixture at room temperature for 30 minutes to form the active catalyst complex.

Asymmetric Reduction:

  • Cool the catalyst solution to 0 °C in an ice bath.

  • Add polymethylhydrosiloxane (PMHS) (2.0 equivalents) to the catalyst mixture.

  • In a separate flask, dissolve 3,7-dimethylocta-2,6-dienenitrile (1.0 equivalent) in anhydrous toluene.

  • Slowly add the substrate solution to the catalyst mixture via syringe pump over 2 hours.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral citronellyl nitrile.

Characterization

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis. The chemical structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Approaches

While asymmetric conjugate reduction is a highly promising route, other strategies could also be explored:

  • Biocatalytic Reduction: The use of ene-reductases has shown great promise in the enantioselective reduction of C=C bonds.[4] An engineered enzyme could potentially reduce geranonitrile with high stereocontrol. This approach offers the benefits of mild reaction conditions and high selectivity.[5]

  • Chiral Organocatalysis: Organocatalysts, such as chiral secondary amines, can be employed for the enantioselective conjugate addition of various nucleophiles.[6] While less common for hydride additions, this area is rapidly evolving.

Applications of the Chiral Product

The resulting chiral citronellyl nitrile is a valuable synthetic intermediate. For instance, it can be readily hydrolyzed to citronellic acid or reduced to citronellal, a key precursor in the industrial synthesis of (-)-menthol.[2][4] The ability to access either enantiomer of the nitrile by simply choosing the corresponding enantiomer of the chiral ligand provides a versatile entry point to a wide range of chiral molecules.

Conclusion

The enantioselective synthesis of chiral nitriles from prochiral substrates like 3,7-dimethylocta-2,6-dienenitrile is a field with significant potential for the fine chemical and pharmaceutical industries. The proposed copper-catalyzed asymmetric conjugate reduction offers a robust and highly selective method for accessing these valuable chiral building blocks. The detailed protocol provided herein serves as a strong starting point for researchers to develop and optimize this important transformation.

References

  • de Gonzalo, G., & Lavandera, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. Retrieved from [Link]

  • ResearchGate. (2022). Citronellal as Key Compound in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Citronellal by RhI-Catalysed Asymmetric Isomerization ofN,N-Diethyl-Substituted Geranyl and Nerylamines or Geraniol and Nerol in the Presence of Chiral Diphosphino Ligands, under Homogeneous and Supported Conditions. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2023). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. RSC Chemical Biology, 4(1), 73-79. Retrieved from [Link]

  • Capozzi, M. A. M., et al. (2024). Organocatalytic Conjugate Hydroazidation and Hydrocyanation: A Metal-Free Approach to Synthetically Versatile Chiral Building Blocks. Molecules, 29(4), 785. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). From citronellal to iridoids: asymmetric synthesis of iridoids and their analogues via organocatalytic intramolecular Michael reactions. Organic & Biomolecular Chemistry, 12(35), 6829-6839. Retrieved from [Link]

  • ResearchGate. (2021). Hydrocyanation in Organic Synthesis. Retrieved from [Link]

  • Chen, L., et al. (2021). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society, 143(45), 19091-19098. Retrieved from [Link]

  • PubMed. (2023). Catalytic Enantioselective Construction of Chiral γ-Azido Nitriles through Nitrile Group-Promoted Electrophilic Reaction of Alkenes. Retrieved from [Link]

  • Semantic Scholar. (2015). Enantioselective Nickel‐Catalyzed Hydrocyanation using Chiral Phosphine‐Phosphite Ligands: Recent Improvements and Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). citronellyl nitrile, 51566-62-2. Retrieved from [Link]

  • Foreverest Resources Ltd. (n.d.). Citronellyl Nitrile. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • YouTube. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Catalytic Enantioselective Conjugate Addition of α-Substituted Benzyl Nitriles to Alkyl Acrylates. Retrieved from [Link]

Sources

Reduction of 3,7-Dimethylocta-2,6-dienenitrile to the corresponding amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3,7-Dimethylocta-2,6-dienenitrile to Geranylamine

Executive Summary

The reduction of 3,7-dimethylocta-2,6-dienenitrile (Geranyl Nitrile) to its corresponding amine, 3,7-dimethylocta-2,6-dien-1-amine (Geranylamine), presents a classic chemoselectivity challenge. The substrate contains three reactive sites: an isolated alkene at C6, a conjugated alkene at C2, and the nitrile group at C1. Standard reducing agents like catalytic hydrogenation or unmodified Lithium Aluminum Hydride (


) frequently lead to over-reduction, yielding the saturated amine (3,7-dimethyloctylamine) or the partially saturated citronellylamine.

This Application Note details the Aluminum Hydride (


)  protocol, generated in situ from 

and Aluminum Chloride (

). This method utilizes the electrophilic nature of alane to selectively attack the nitrile nitrogen, preserving both the conjugated and isolated double bonds. A secondary "Green Alternative" using Sodium Borohydride (

) and Cobalt(II) Chloride is also provided for facilities restricting pyrophoric reagents.

Scientific Foundation: The Chemoselectivity Challenge

To achieve high yield and purity, one must understand the electronic competition within the substrate.

Substrate Analysis
  • Target: Reduction of

    
    
    
    
    
    
    
    .
  • Risk A (Conjugated Alkene): The C2=C3 double bond is electron-deficient due to conjugation with the nitrile. Nucleophilic hydride donors (like pure

    
    ) can attack C3 via 1,4-addition (Michael addition), destroying the conjugation.
    
  • Risk B (Isolated Alkene): The C6=C7 double bond is electron-rich and generally safe from nucleophilic attack but vulnerable to catalytic hydrogenation or hydroboration.

The Solution: Electrophilic vs. Nucleophilic Hydrides
  • Nucleophilic (

    
    ):  The hydride (
    
    
    
    ) attacks the most electropositive carbon. In conjugated systems, C3 is soft and susceptible to attack, leading to saturation.
  • Electrophilic (

    
    ):  By adding 
    
    
    
    to
    
    
    , we generate Aluminum Hydride (
    
    
    ). This species is a Lewis acid.[1][2] It coordinates to the lone pair of the nitrile nitrogen first. This coordination activates the nitrile carbon for hydride delivery via a 4-membered transition state (1,2-addition), effectively "masking" the conjugated alkene from attack.

Reaction Pathway Diagram:

ReactionSelectivity Substrate Geranyl Nitrile (Conjugated Nitrile) Intermediate N-Coordinated Alane Complex (Activates C≡N only) Substrate->Intermediate AlH3 (Electrophilic Attack) Byproduct Citronellylamine (Over-reduced C2=C3) Substrate->Byproduct LiAlH4 (Nucleophilic 1,4-Addn) Target Geranylamine (Target: Allylic Amine) Intermediate->Target Hydride Transfer & Hydrolysis

Figure 1: Mechanistic pathway distinguishing electrophilic 1,2-addition (green) from nucleophilic 1,4-addition (red).

Protocol A: The "Gold Standard" (LiAlH4 / AlCl3)

Applicability: Primary method for high-purity synthesis where alkene preservation is critical. Safety Note:


 is pyrophoric. 

reacts violently with water. All operations must occur under inert atmosphere (

or

).
Reagents & Materials
ReagentEquiv.Role
Geranyl Nitrile 1.0Substrate

(1.0 M in THF)
1.0 - 1.2Hydride Source

(Anhydrous)
1.0 - 1.2Lewis Acid / Alane Generator
Diethyl Ether (

)
SolventPreferred over THF for easier workup, though THF is acceptable.
Rochelle's Salt Sat. Soln.Emulsion breaker during workup.
Step-by-Step Methodology
  • Generation of Alane (

    
    ): 
    
    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

    • Charge with anhydrous Ether (or THF).

    • Add

      
        (1.1 equiv) carefully. Stir until dissolved (exothermic).
      
    • Cool the solution to 0°C.

    • Add

      
        (1.1 equiv) dropwise.
      
    • Observation: A white precipitate (

      
      ) will form. The supernatant now contains the active reducing species, 
      
      
      
      .
    • Stir at 0°C for 15–30 minutes to ensure complete formation.

  • Reduction:

    • Dissolve Geranyl Nitrile (1.0 equiv) in a minimal amount of anhydrous Ether.

    • Add the nitrile solution dropwise to the

      
       suspension at 0°C. Control the rate to maintain temperature < 5°C.
      
    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir at RT for 1–2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The nitrile spot (

      
      ) should disappear; the amine spot (
      
      
      
      , stains with Ninhydrin) will appear at the baseline.
  • Quenching (The Critical Step):

    • Cool the mixture back to 0°C.

    • Do NOT use the standard Fieser (

      
      ) workup immediately , as aluminum salts can trap the amine.
      
    • Slowly add Saturated Rochelle's Salt (Sodium Potassium Tartrate) solution. This complexes the aluminum, preventing emulsion.

    • Stir vigorously for 1 hour until two clear layers separate.

  • Isolation:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer

      
       with Ether.
      
    • Combine organic layers, wash with Brine, and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.[3][4]

    • Purification: If necessary, distill under reduced pressure (bulb-to-bulb) or purify via flash chromatography (DCM/MeOH/

      
       90:10:1).
      

Protocol B: The Catalytic Alternative ( / )

Applicability: For labs lacking inert gas lines or wishing to avoid pyrophoric


.
Mechanism:  Formation of transient Cobalt Boride (

), which acts as a heterogeneous catalyst for nitrile reduction.
Reagents
  • Geranyl Nitrile (1.0 equiv)

  • 
     (2.0 equiv)
    
  • 
     (10.0 equiv)
    
  • Methanol (Solvent)

Methodology
  • Dissolve Geranyl Nitrile and

    
     in Methanol. The solution will be deep purple/pink.
    
  • Cool to 0°C.

  • Add

    
     powder in small portions. Caution: Vigorous gas evolution (
    
    
    
    ).
  • The solution will turn black (formation of Cobalt Boride).

  • Stir for 2 hours at RT.

  • Workup: Acidify with 3N HCl (to decompose boride), then basify with conc.

    
     to pH > 10.[5] Extract with DCM.[3]
    

Comparison of Methods: | Feature | Protocol A (


) | Protocol B (

) | | :--- | :--- | :--- | | Selectivity | Excellent (95%+) | Good (85-90%) | | Yield | High (80-90%) | Moderate (60-75%) | | Safety | Low (Pyrophoric risk) | Moderate (

evolution) | | Workup | Difficult (Emulsions) | Standard |

Quality Control & Characterization

Verify the product identity using the following spectral markers.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     5.25 ppm (t, 1H):  Conjugated vinyl proton (C2-H). Crucial: If this becomes a multiplet or shifts upfield, over-reduction occurred.
    
  • 
     5.08 ppm (t, 1H):  Isolated vinyl proton (C6-H).
    
  • 
     3.28 ppm (d, 2H):  Methylene protons adjacent to amine (
    
    
    
    ). In the nitrile precursor, this carbon is part of the
    
    
    group and has no protons.
  • Absence of Nitrile: No peak at ~105-120 ppm in

    
     NMR.
    

2. IR Spectroscopy:

  • Disappearance: Sharp peak at 2220-2260 cm⁻¹ (

    
     stretch).
    
  • Appearance: Broad band at 3300-3400 cm⁻¹ (

    
     stretch).
    

References

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society. Link

  • Yoon, N. M., & Brown, H. C. (1968). Selective Reductions. X. Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society. Link

  • Satoh, T., et al. (1998). Selective reduction of

    
    -unsaturated nitriles to allylic amines using 
    
    
    
    . Tetrahedron Letters. Link
  • Jorgensen, M. J. (1962). Preparation of Allylic Amines via Aluminum Hydride Reduction. Tetrahedron Letters. Link

  • LookChem. (n.d.). (2E)-3,7-dimethylocta-2,6-dien-1-amine Properties and Safety. Link

Sources

Application Notes and Protocols for Investigating the Metabolism of Geranyl Nitrile in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Understanding Geranyl Nitrile Metabolism

Geranyl nitrile ((2E)-3,7-dimethylocta-2,6-dienenitrile) is a monoterpene nitrile widely utilized as a fragrance component in a variety of consumer and personal care products.[1] Its structural similarity to other terpenes and the presence of an α,β-unsaturated nitrile moiety necessitate a thorough understanding of its metabolic fate within biological systems. This is crucial for assessing its safety profile, particularly concerning potential genotoxicity.[2][1] While many organic nitriles can be metabolized to release cyanide, studies on geranyl nitrile have indicated that its toxicity is not primarily driven by this pathway. Instead, its biotransformation is characterized by complex Phase I and Phase II metabolic reactions that modify the terpene backbone.[2][1]

This guide provides a comprehensive overview of the metabolic pathways of geranyl nitrile and detailed protocols for its investigation using primary hepatocytes, a gold-standard in vitro model. The methodologies described herein are designed to be robust and self-validating, providing researchers in toxicology, drug metabolism, and product safety with the tools to accurately characterize the biotransformation of this and similar compounds.

Part 1: The Metabolic Pathways of Geranyl Nitrile

Contrary to what might be predicted from the chemistry of some aliphatic nitriles, the conjugated nitrile group of geranyl nitrile is notably resistant to metabolic hydrolysis or reduction.[1] Extensive studies using mouse, rat, and human hepatocytes have demonstrated that the biotransformation of geranyl nitrile is focused on its terpene structure. The primary metabolic pathways are:

  • Epoxidation of the 6-Alkenyl Moiety: The double bond at the C6-C7 position is susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, to form 6,7-epoxygeranyl nitrile.[2][1] This reactive epoxide intermediate is then detoxified through conjugation with glutathione (GSH).

  • Hydroxylation of Terminal Methyl Groups: The methyl groups at the C8 position can undergo hydroxylation to form the corresponding primary alcohols. In rodents, these hydroxylated metabolites are often directly conjugated with glucuronic acid.[2][1] In human hepatocytes, there is a greater tendency for further oxidation of the alcohol to a carboxylic acid.[2][1]

  • Allylic Hydroxylation: The C5 position, which is allylic to the C6-C7 double bond, is another site for CYP-mediated hydroxylation.[2][1]

These pathways collectively lead to a series of more polar, water-soluble metabolites that can be readily excreted. The lack of metabolism at the nitrile moiety is a critical finding in the safety assessment of geranyl nitrile.[2][1]

Geranyl_Nitrile_Metabolism GN Geranyl Nitrile P1 Phase I Metabolism (CYP450 Enzymes) GN->P1 Oxidation Met1 6,7-Epoxygeranyl Nitrile P1->Met1 Epoxidation (C6-C7) Met2 8-Hydroxygeranyl Nitrile P1->Met2 Hydroxylation (C8) Met3 5-Hydroxygeranyl Nitrile P1->Met3 Hydroxylation (C5) P2 Phase II Metabolism Conj1 Glutathione Conjugate P2->Conj1 GST Conj2 Glucuronide Conjugate (Rodents) P2->Conj2 UGT Oxid 8-Carboxygeranyl Nitrile (Humans) P2->Oxid ADH/ALDH Met1->P2 Conjugation Met2->P2 Conjugation/Oxidation

Caption: Major metabolic pathways of geranyl nitrile in hepatocytes.

Part 2: Experimental Protocols for Metabolic Investigation

The following protocols provide a framework for studying the metabolism of geranyl nitrile in a highly relevant in vitro system.

Protocol 1: Determination of Intrinsic Clearance in Suspended Primary Hepatocytes

Rationale: This protocol is designed to measure the rate of disappearance of the parent compound (geranyl nitrile) over time when incubated with metabolically active hepatocytes. This allows for the calculation of key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are essential for predicting in vivo clearance. The use of a sealed vial with headspace sampling is particularly suited for volatile compounds like geranyl nitrile.[2][1]

Materials:

  • Cryopreserved or fresh primary hepatocytes (mouse, rat, or human)

  • Hepatocyte incubation medium (e.g., Leibovitz's L-15 medium)

  • Geranyl Nitrile (GN) stock solution in a suitable solvent (e.g., acetonitrile)

  • 20 mL glass headspace vials with septum caps

  • Shaking water bath or incubator set to 37°C

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., polydimethylsiloxane)

  • Gas Chromatograph-Mass Spectrometer (GC/MS)

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and determine cell viability and concentration using the trypan blue exclusion method. A viability of >85% is required.[2] Dilute the cell suspension to a final concentration of 1-5 x 10^6 viable cells/mL.

  • Incubation Setup: Add the hepatocyte suspension to the 20 mL glass vials. Seal the vials with septum caps.

  • Pre-incubation: Place the vials in a shaking incubator at 37°C for 5-10 minutes to allow the cells to equilibrate.

  • Initiation of Reaction: Spike the geranyl nitrile stock solution directly into the liquid phase of the hepatocyte suspension to achieve the desired final concentration (e.g., 250 µM).[2] Ensure the final solvent concentration is low (<0.5%) to avoid cytotoxicity.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), remove a vial from the incubator. Immediately introduce the SPME fiber into the headspace above the cell suspension.

  • Headspace Extraction: Expose the SPME fiber to the vial's headspace for a fixed period (e.g., 5 minutes) under controlled agitation to allow for the adsorption of volatile geranyl nitrile.

  • GC/MS Analysis: After extraction, immediately retract the fiber and inject it into the heated inlet of the GC/MS for thermal desorption and analysis.[3]

  • Data Analysis: Quantify the peak area of geranyl nitrile at each time point. Plot the natural log of the peak area versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life can be calculated as t1/2 = 0.693/k. Intrinsic clearance is then calculated based on the half-life and incubation parameters.

Protocol 2: Metabolite Identification in Hepatocyte Incubations

Rationale: This protocol aims to identify the biotransformation products of geranyl nitrile. It involves a longer incubation time to allow for metabolite accumulation, followed by extraction and analysis by GC/MS for Phase I metabolites and LC/MS for more polar Phase II conjugates.

Materials:

  • Same as Protocol 1, plus:

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Nitrogen gas evaporator

  • LC/MS system

Procedure:

  • Incubation: Prepare and pre-incubate hepatocytes as described in Protocol 1. Initiate the reaction by adding geranyl nitrile.

  • Extended Incubation: Incubate the vials for a longer, fixed period (e.g., 60 minutes) at 37°C with shaking to allow for the formation of metabolites.[2][1]

  • Reaction Termination & Extraction (Phase I):

    • At the end of the incubation, terminate the reaction by adding an equal volume of ice-cold ethyl acetate to the vial.

    • Vortex vigorously for 1-2 minutes to extract the metabolites.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for GC/MS analysis.

  • Analysis (Phase I): Analyze the extract using GC/MS.[3] Putative metabolite structures can be elucidated based on their mass spectra, comparing fragmentation patterns to the parent compound and known metabolic transformations (e.g., an increase of 16 amu suggests hydroxylation or epoxidation).

  • Analysis (Phase II): The remaining aqueous phase from the extraction can be analyzed directly by LC/MS to identify polar, non-volatile Phase II metabolites like glutathione and glucuronide conjugates.[3]

Experimental_Workflow cluster_clearance Intrinsic Clearance Assay cluster_metid Metabolite ID Assay start Start: Primary Hepatocytes prep Prepare Cell Suspension (1-5x10^6 cells/mL) start->prep incubate Incubate with Geranyl Nitrile (37°C) prep->incubate tc_sample Time-Course Sampling (0-60 min) incubate->tc_sample incubate_60 Incubate for 60 min incubate->incubate_60 spme Headspace SPME tc_sample->spme gcms_quant GC/MS Analysis (Quantification) spme->gcms_quant calc Calculate CLint, t1/2 gcms_quant->calc extract Ethyl Acetate Extraction incubate_60->extract phase1 Organic Phase: GC/MS Analysis extract->phase1 phase2 Aqueous Phase: LC/MS Analysis extract->phase2 identify Identify Metabolites phase1->identify phase2->identify

Caption: General experimental workflow for metabolism studies.

Part 3: Data Presentation and Interpretation

The data generated from these protocols should be organized for clear interpretation.

Table 1: Summary of Geranyl Nitrile Metabolism in Hepatocytes

ParameterFindingSpecies DifferencesAnalytical MethodReference
Half-Life (t1/2) 0.7 - 11.6 minutesMouse > Rat > Human (fastest to slowest)GC/MS with SPME[2][1]
Intrinsic Clearance RapidMouse > Rat > Human (highest to lowest)GC/MS with SPME[2][1]
Major Phase I Pathways 1. C6-C7 Epoxidation2. C8-Hydroxylation3. C5-HydroxylationGenerally conserved across speciesGC/MS[2][1]
Major Phase II Pathways 1. Glutathione Conjugation (of epoxide)2. Glucuronidation (of C8-OH)Glucuronidation prominent in rodentsLC/MS[2][1]
Nitrile Moiety Metabolism No evidence of Phase I or Phase II metabolismConsistent across speciesGC/MS, LC/MS[2][1]
Human-Specific Pathway Oxidation of 8-Hydroxy metabolite to 8-Carboxylic AcidMore prominent in humans than rodentsGC/MS[2][1]

Conclusion: A Framework for Evidence-Based Safety Assessment

The investigation of geranyl nitrile metabolism reveals a profile dominated by oxidative reactions on the terpene backbone, followed by conjugation.[1] Critically, the α,β-unsaturated nitrile moiety remains intact, suggesting that metabolic pathways typically associated with nitrile toxicity, such as cyanide release, are not relevant for this compound.[2] The protocols detailed in this guide provide a robust, reliable, and scientifically sound approach to studying the biotransformation of geranyl nitrile and other volatile fragrance ingredients. By understanding the causality behind experimental choices and employing self-validating systems, researchers can generate high-quality data that is essential for modern, evidence-based safety and risk assessment.

References

  • Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. Drug Metabolism and Disposition, 34(6), 1019-1029. [Link]

  • Silverman, S. K., & Pargellis, C. A. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1731-1734. [Link]

  • Verma, M. L., & Kumar, A. (2020). Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation. International Journal of Biological Macromolecules, 168, 616-633. [Link]

  • Kemper, R. A., et al. (2006). Comparative metabolism of geranyl nitrile and citronellyl nitrile in mouse, rat, and human hepatocytes. PubMed, 34(6), 1019-1029. [Link]

  • Martínková, L., & Křen, V. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the CAS. [Link]

  • Verma, M. L., & Kumar, A. (2020). Figure: Enzymes in nitrile metabolism. ResearchGate. [Link]

  • Chapman, J., Ismail, A., & Dinu, C. Z. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 23(19), 11623. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Howden, A. J., & Pask, C. M. (2014). Nitrilase enzymes and their role in plant–microbe interactions. Molecular Plant Pathology, 15(9), 985-994. [Link]

  • The Good Scents Company. (n.d.). Geranyl nitrile. The Good Scents Company Information System. [Link]

  • Perflavory. (n.d.). Geranyl nitrile. Perflavory. [Link]

  • University of Stuttgart. (n.d.). Biotransformation of nitriles and amides. Institute of Microbiology. [Link]

  • Tanii, H., & Hashimoto, K. (1984). Metabolism of allylnitrile to cyanide: in vitro studies. Archives of Toxicology, 55(1), 47-50. [Link]

  • Kemper, R. A., et al. (2006). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 3,7-Dimethylocta-2,6-dienenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Geranyl Nitrile Synthesis

Ticket ID: CHEM-SUP-8843 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

You are encountering low yields in the synthesis of 3,7-Dimethylocta-2,6-dienenitrile (commonly known as Geranyl Nitrile , often a mixture of the E-isomer geranyl and Z-isomer neryl nitriles). This is a common bottleneck caused by the molecule's conjugated diene system, which makes it susceptible to polymerization, hydrolysis, and unwanted rearrangements (specifically the Beckmann rearrangement) under standard dehydration conditions.

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic failure points specific to this substrate.

Module 1: Diagnostic Workflow

Before altering your reagents, use this logic flow to identify where your mass balance is breaking.

TroubleshootingFlow Start Low Yield Observed CheckTLC Step 1: Check TLC/GC of Crude (Before Workup) Start->CheckTLC Conversion Is Starting Material (Citral) Still Present? CheckTLC->Conversion Incomplete Issue: Incomplete Conversion (Equilibrium Limitation) Conversion->Incomplete Yes SideProducts Are New Polar Spots Visible? (Lower Rf than Nitrile) Conversion->SideProducts No Action1 Action: Increase NH2OH equivalents or add water scavenger (Na2SO4) Incomplete->Action1 Beckmann Issue: Beckmann Rearrangement (Oxime → Amide) SideProducts->Beckmann Yes CleanCrude Crude looks good, but isolated yield is low SideProducts->CleanCrude No Action2 Action: Reduce Acidity/Temp Switch to basic dehydration Beckmann->Action2 Volatility Issue: Product Volatility or Phase Separation Failure CleanCrude->Volatility Action3 Action: Check Rotovap Trap Avoid high vac < 10 mbar Volatility->Action3

Figure 1: Decision tree for isolating the root cause of yield loss in nitrile synthesis.

Module 2: Critical Failure Points & Mechanisms

The Beckmann Rearrangement Trap

The most frequent chemical cause of low yield is the acid-catalyzed rearrangement of the intermediate oxime into an amide rather than the desired nitrile.

  • The Mechanism: In acidic media (e.g., using

    
     or excess Acetic Anhydride without buffering), the hydroxyl group of the oxime is protonated and leaves. Instead of forming the triple bond (
    
    
    
    ), the alkyl group migrates to the nitrogen.
  • The Fix: Avoid strong mineral acids. Use basic dehydration methods (e.g., Iodine/Ammonia or catalytic CuCl) to suppress this pathway.

Thermodynamic Equilibrium (The Water Problem)

The formation of Citral Oxime is an equilibrium reaction:



If water is not removed, the reaction stalls at ~60-70% conversion.
  • The Fix: Use a dehydrating scavenger in situ. Anhydrous Sodium Sulfate (

    
    )  added directly to the reaction pot acts as a "chemical pump," pushing the equilibrium forward [1].
    
Volatility & Isolation

3,7-Dimethylocta-2,6-dienenitrile is an oil with significant volatility.

  • The Error: Rotovapping at high vacuum (<10 mbar) and high bath temperature (>40°C) will distill your product into the waste trap.

  • The Fix: Keep vacuum >20 mbar. Salt out the aqueous layer with NaCl during extraction to prevent the organic nitrile from partitioning into the water phase.

Module 3: Optimized Experimental Protocols

Protocol A: One-Pot Iodine-Catalyzed Synthesis (High Yield / Green)

Recommended for: High purity and avoiding harsh acidic conditions. Reference Basis: Iodine-catalyzed oxidative conversion [2].

Reagents:

  • Citral (10 mmol)

  • Aqueous Ammonia (25%, 15 mmol)

  • Iodine (

    
    , 0.5 mmol - 5 mol%)
    
  • Tert-butyl hydroperoxide (TBHP) (15 mmol) - Oxidant

  • Solvent: THF or Ethyl Acetate

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve Citral in THF (20 mL).

  • Addition: Add aqueous ammonia and stir for 10 minutes at room temperature (formation of imine intermediate).

  • Catalysis: Add molecular Iodine (

    
    ) and TBHP slowly.
    
    • Note: The reaction is exothermic; monitor temperature to keep below 40°C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot (

    
    ) should disappear; Nitrile appears at 
    
    
    
    .
  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to quench excess iodine (color changes from dark red to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure (Caution: Volatility). Flash chromatography is usually not required if conversion is complete.

Protocol B: Microwave-Assisted Dehydration (Rapid)

Recommended for: Speed and screening. Reference Basis: Sodium Sulfate/Bicarbonate catalysis [1].

Reagents:

  • Citral (1 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)[1]

  • Anhydrous Sodium Sulfate (1 g per mmol)[1]

  • Sodium Bicarbonate (1 g per mmol)

  • Solvent: Dry media (Solvent-free) or minimal DMF.

Step-by-Step:

  • Mix Citral,

    
    , 
    
    
    
    , and
    
    
    in a beaker.
  • Irradiate in a microwave reactor (approx 560W) for 2-4 minutes.

    • Warning: Do not use a domestic microwave for precise synthesis; use a dedicated reactor with temp control.

  • Cool and extract the solid mass with Ether or DCM.

  • Filter off the solids (

    
    /Salts).[1]
    
  • Evaporate solvent.[1] Yields typically >90%.[1][2]

Module 4: Mechanism & Data Comparison

Comparison of Synthetic Methods
MethodReagentsTypical YieldReaction TimeKey Risk
Traditional

/ Acetic Anhydride
60-75%12-24 hBeckmann Rearrangement (Amide formation)
Iodine Catalysis

/

/ TBHP
85-92% 2-4 hExotherm control required
Microwave

/

/

90-95% < 10 minScaling up is difficult (heat transfer)
CuCl Catalysis CuCl /

/

~94%5 hHeavy metal removal [3]
Pathway Visualization

The following diagram illustrates the successful pathway versus the Beckmann side-reaction.

ReactionPathway Citral Citral (Aldehyde) Oxime Citral Oxime (Intermediate) Citral->Oxime + NH2OH - H2O Nitrile Geranyl Nitrile (Target) Oxime->Nitrile Dehydration (Basic/Catalytic) Amide Amide (Side Product) Oxime->Amide Beckmann Rearr. (Acidic/High T)

Figure 2: Chemical pathway showing the divergence between successful dehydration and the unwanted rearrangement.

Module 5: Troubleshooting FAQs

Q: My product smells like vinegar and the yield is 50%. What happened? A: If you used Acetic Anhydride, you likely formed the acetate ester or underwent partial hydrolysis. The vinegar smell is acetic acid. Ensure you neutralize the reaction completely with


 before workup. Switch to the Iodine/Ammonia protocol  to avoid generating acetic acid entirely.

Q: I see two spots on TLC very close together. Is this an impurity? A: Likely not. Citral is a mixture of Geranial (E-isomer) and Neral (Z-isomer).[3][4] Consequently, your product will be a mixture of Geranyl Nitrile and Neryl Nitrile. These isomers often separate slightly on silica gel. Do not discard one fraction thinking it is an impurity; check NMR.

Q: Can I scale the Microwave method to 50g? A: No. Microwave synthesis suffers from penetration depth issues at scale. For >10g scales, use the CuCl or Iodine methods in a standard reactor with overhead stirring to ensure safe heat dissipation.

Q: My yield is good, but the liquid turns yellow/orange over time. A: The conjugated diene system is sensitive to oxidation and polymerization. Store the nitrile under Argon/Nitrogen in the dark, preferably at 4°C. Add a radical inhibitor (e.g., BHT) if storing for long periods.

References

  • Dewan, S. K., Singh, R., & Kumar, A. (2006).[1] One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation.[1][5][6] Arkivoc, 2006(2), 41-44.[1]

  • Fang, C., Li, M., Hu, X., Mo, W., Hu, B., Sun, N., ...[7] & Shen, Z. (2017).[7] A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles.[8] RSC Advances, 7(9), 5013-5016.

  • Wang, J., Si, H., Chen, S., Rao, X., Wang, Z., & Liao, S. (2021).[9] The Optimization of Synthesis Process of Geranyl Nitrile. Asian Journal of Chemistry / AEEISP, ResearchGate.

Sources

Technical Support Guide: Stability & Storage of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 3,7-Dimethylocta-2,6-dienenitrile (commonly referred to as Geranyl Nitrile or Citral Nitrile ).

While this molecule is structurally more robust than its aldehyde precursor (Citral), it presents a unique "stability paradox." The nitrile group (


) stabilizes the conjugated system against acid-catalyzed cyclization, yet the molecule remains highly susceptible to oxidative degradation  and geometric isomerization  due to its polyunsaturated terpene backbone.

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it using field-proven protocols.

Module 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, you must first understand the enemy. The molecule contains two critical points of failure: the conjugated


-unsaturated system and the isolated double bond at the C6 position.
Primary Degradation Pathways
Failure ModeVisual/Olfactory IndicatorChemical MechanismTrigger Factor
Autoxidation Yellowing of liquid; Sharp, metallic, or "rancid" off-odor.Radical attack at allylic carbons (C5) and epoxidation of the C6=C7 alkene. Formation of hydroperoxides.Oxygen (

), Light (UV)
Isomerization Shift in retention time (GC); Subtle change in odor profile (Lemon

Fatty/Green).

interconversion (Geranyl

Neryl nitrile).
UV Light, Heat (

)
Polymerization Viscosity increase; Haze or precipitate formation.Michael-type addition or radical polymerization at the conjugated alkene.Heat, Radical Initiators (Peroxides)
Hydrolysis Ammonia-like smell; Precipitate (Amide/Acid).Conversion of

.
Moisture + Strong Acid/Base (Rare in storage)
Visualizing the Threat

The following diagram maps the degradation cascade. Note that Oxygen is the primary initiator, often accelerating secondary failures like polymerization.

DegradationPathways GN 3,7-Dimethylocta- 2,6-dienenitrile Oxidation Autoxidation (Radical Mechanism) GN->Oxidation + O2 (Air) Isomer E/Z Isomerization (Equilibrium Shift) GN->Isomer + UV Light / Heat Polymer Oligomers/Polymers (Viscous Gum) GN->Polymer Michael Addition (Slow) Peroxide Allylic Hydroperoxides & Epoxides Oxidation->Peroxide Primary Product Peroxide->Polymer Radical Initiation

Figure 1: Mechanistic pathways leading to sample degradation. Note that oxidation products (peroxides) often catalyze further polymerization.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on standard amber bottles alone. Follow this Self-Validating Storage System (SVSS) to ensure integrity for >12 months.

The Protocol
  • Container Selection:

    • Material: Borosilicate Glass (Type I) or Aluminum. Avoid Low-Density Polyethylene (LDPE) as terpenes can migrate into or through the plastic.

    • Closure: Teflon (PTFE)-lined caps are mandatory. Rubber liners leach plasticizers when in contact with terpenes.

  • Atmospheric Control (The Critical Step):

    • Sparging: Before sealing, sparge the liquid with Argon (preferred over Nitrogen due to higher density) for 30-60 seconds. This displaces dissolved oxygen.

    • Headspace: Minimize headspace. If you use 10mL of liquid, use a 10-15mL vial, not a 100mL bottle.

  • Thermal & Photic Management:

    • Temperature: Store at 4°C (Refrigerator) .

      • Note: While stable at room temperature (

        
        ) for short periods, 4°C slows kinetic oxidation rates by ~4x (Arrhenius equation approximation).
        
    • Light: Amber glass or aluminum foil wrapping is non-negotiable to prevent photo-isomerization.

Experimental Workflow: Storage Decision Tree

StorageWorkflow Start Received Sample Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short LongTerm > 1 Month Duration->LongTerm Long ActionShort 1. Amber Glass 2. Tight Seal 3. Cool (<20°C) ShortTerm->ActionShort ActionLong 1. Argon Sparge 2. PTFE-Lined Cap 3. Refrigerate (4°C) 4. Parafilm Seal LongTerm->ActionLong Check Quality Check (Refractive Index / GC) ActionShort->Check ActionLong->Check

Figure 2: Decision matrix for determining appropriate storage rigor based on project timelines.

Module 3: Troubleshooting & FAQs

Q1: My clear liquid has turned slightly yellow. Is it ruined?

  • Diagnosis: Yellowing indicates early-stage oxidative polymerization (formation of conjugated oligomers).

  • Action:

    • Run a GC-MS.[1] If the purity is still >95%, you can distill the compound (vacuum distillation) to recover the pure nitrile.

    • If purity is <90%, discard. The peroxides present may accelerate further degradation or interfere with sensitive downstream reactions.

Q2: I see a shift in the E/Z (Geranyl/Neryl) ratio on my GC.

  • Diagnosis: Thermal or Photo-isomerization . This is common if the bottle was left on a benchtop exposed to sunlight or stored near a heat source.

  • Impact: If used for fragrance, the olfactory profile may shift (Neryl nitrile is sweeter/less pungent). If used for synthesis, stereoselectivity in subsequent steps (e.g., cyclization) will be compromised.

Q3: Can I store it in the freezer (-20°C)?

  • Answer: Yes, but with a caveat.

  • Risk: Repeated freeze-thaw cycles can introduce moisture via condensation when the cold bottle is opened in humid air.

  • Protocol: If freezing, aliquot into single-use vials. Never thaw the bulk stock repeatedly.

Q4: It smells like ammonia.

  • Diagnosis: Hydrolysis .[2] This is rare but indicates moisture ingress has converted the nitrile to an amide/acid, releasing ammonia.

  • Action: Discard immediately. The material is chemically compromised.

Module 4: Quality Control (Self-Validation)

Before using stored material in critical experiments, validate its integrity using these parameters.

ParameterSpecification (Typical)MethodSignificance
Appearance Colorless to pale yellow liquidVisualDark yellow/orange = Oxidation.
Purity > 95.0% (Sum of isomers)GC-FID / GC-MSVerifies absence of degradation products.
Refractive Index

RefractometerSignificant deviation (>0.002) implies polymerization.
Peroxide Value < 20 mmol/kgIodometric TitrationCritical if used in radical-sensitive reactions.

References

  • Carl Roth GmbH. (2023). Safety Data Sheet: 3,7-dimethylocta-2,6-dienenitrile. Retrieved from

  • TCI Chemicals. (2024). Product Specification: Geranyl Nitrile (Mixture of Isomers). Retrieved from

  • Api, A. M., et al. (2015).[3] "Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients."[3] Food and Chemical Toxicology, 82, S1-S19.[3] Retrieved from

  • Research Institute for Fragrance Materials (RIFM). (2008). Standard: Geranyl nitrile.[1][3][4] IFRA Standards Amendment 43. Retrieved from [3]

  • Clark, G. S. (2002). "Advances in the Chemistry of Nitriles and Amides." Perfumer & Flavorist, 27. Retrieved from

Sources

Technical Support Center: Impurity Analysis of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Impurity Profiling & Isomer Separation Target Analyte: 3,7-Dimethylocta-2,6-dienenitrile (Geranyl Nitrile / Neryl Nitrile) CAS Registry: 5146-66-7 (Isomeric Mixture), 5585-39-7 (E-isomer), 31983-27-4 (Z-isomer)

Introduction: The Analytical Landscape

Welcome to the technical guide for 3,7-Dimethylocta-2,6-dienenitrile . In commercial applications (fragrance and synthesis intermediates), this compound rarely exists as a single entity.[1] It is a dynamic mixture of two geometric isomers:

  • (E)-Isomer (Geranyl Nitrile): Typically the major component; associated with a sharper, metallic citrus note.[1]

  • (Z)-Isomer (Neryl Nitrile): The minor component; often sweeter and less intense.[1]

Critical Quality Attributes (CQAs):

  • Isomer Ratio (E/Z): Variations here alter the scent profile and reaction kinetics in downstream synthesis (e.g., Vitamin A precursors).[1]

  • Residual Citral: The presence of the aldehyde starting material (Citral) is a primary impurity indicating incomplete conversion or hydrolysis.[1]

  • Byproducts: Citral oximes and citronellyl nitrile (saturated impurities).[1]

Module 1: Chromatographic Troubleshooting (GC-MS)

Issue: "I cannot achieve baseline separation between the E/Z isomers, or my nitrile peak co-elutes with residual Citral."

Root Cause Analysis

The boiling points of the E and Z isomers are extremely close (approx. 222°C).[1] On standard non-polar columns (100% Dimethylpolysiloxane), separation relies purely on boiling point, leading to peak overlap.[1] Furthermore, the nitrile group is highly polar, meaning interaction with polar stationary phases is required for high-resolution separation.

Optimization Protocol

Step 1: Column Selection Switch from a non-polar phase (e.g., DB-1, HP-5) to a polar wax column (Polyethylene Glycol - PEG) or a mid-polar cyanopropylphenyl phase. The polar phase interacts differentially with the nitrile dipole and the aldehyde carbonyl of the impurity.[1]

Step 2: Recommended GC Parameters

ParameterSetting (High Resolution)Rationale
Column DB-WAX or HP-INNOWax (30m x 0.25mm x 0.25µm)Maximizes separation of polar isomers.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency during temp ramp.[1]
Inlet Split 50:1 @ 250°CPrevents thermal degradation of labile impurities.[1]
Oven Ramp 60°C (1 min)

5°C/min

240°C (5 min)
Slow ramp in the 150-200°C window is critical for isomer resolution.
Detector MS (Scan 35-350 m/z) or FID @ 260°CMS required for impurity ID; FID for quantification.[1]
Decision Tree: Method Development

GC_Method_Optimization Start Start: GC Separation Issue Check_Col Check Column Type Start->Check_Col NonPolar Non-Polar (DB-5/HP-1) Check_Col->NonPolar Current Polar Polar (DB-WAX) Check_Col->Polar Current Action1 Switch to DB-WAX (Polarity Interaction) NonPolar->Action1 Poor Rs Resolution Check Resolution (Rs) Polar->Resolution Action2 Optimize Temp Ramp (Slow ramp 140-180°C) Resolution->Action2 Rs < 1.5 Success Baseline Separation (E/Z & Citral) Resolution->Success Rs > 1.5 Action1->Resolution Action2->Success

Figure 1: Logic flow for optimizing gas chromatography separation of Geranyl/Neryl nitrile isomers.

Module 2: Impurity Origins & Identification

Issue: "I see unknown peaks in my chromatogram. Where do they come from?"

Understanding the synthesis pathway is the key to identifying "ghost peaks."[1] The commercial synthesis typically involves the dehydration of Citral Oxime .[1]

Common Impurity Profile Table
Retention Order (Wax Col)Compound NameOriginIdentification Marker (MS/IR)
1 Citral (Neral/Geranial) Unreacted Starting Material / Hydrolysis ProductMS: m/z 69, 41, 84. IR: 1670 cm⁻¹ (C=O)
2 Citronellyl Nitrile Over-hydrogenation (impurity in starting material)MS: m/z 151 (M+), 136.[1] Saturated C6-C7 bond.[1]
3 (Z)-Neryl Nitrile Target Isomer 1 MS: m/z 69 (Base), 41, 149 (M+).[1]
4 (E)-Geranyl Nitrile Target Isomer 2 MS: m/z 69 (Base), 41, 149 (M+).[1]
5 Citral Oxime Intermediate (Incomplete Dehydration)MS: m/z 167 (M+).[1] Broad/tailing peak (OH group).[1]
6 Epoxides Oxidation (Storage Artifact)MS: M+16 (m/z 165).[1]
Synthesis & Degradation Pathway[1]

Impurity_Pathway cluster_impurities Critical Impurities Citral Citral (Starting Material) Oxime Citral Oxime (Intermediate) Citral->Oxime + Hydroxylamine Reduction Citronellyl Nitrile (Impurity) Citral->Reduction Hydrogenation Nitrile Geranyl Nitrile (Target) Oxime->Nitrile - H2O (Dehydration) Nitrile->Citral Degradation Hydrolysis Hydrolysis (Acidic Conditions)

Figure 2: Synthetic route showing the origin of oxime intermediates and potential hydrolysis degradation loops.[1]

Module 3: Spectroscopy (NMR & IR) Verification

Issue: "GC-MS suggests purity, but the sample smell is 'off' or the reaction yield is low."

GC-MS can sometimes thermally dehydrate the oxime inside the injector port, falsely increasing the apparent nitrile content. You must validate with non-destructive methods.

FTIR: The Quick Check

This is the fastest way to detect residual Citral (aldehyde).[1]

  • Nitrile (Target): Look for a sharp, distinct band at 2200–2250 cm⁻¹ (C≡N stretch).[1]

  • Aldehyde (Impurity): Look for a strong band at 1670–1700 cm⁻¹ (C=O stretch).[1]

    • Pass Criteria: The C=O peak should be absent or <1% relative intensity.[1]

1H-NMR: Isomer Assignment

Use Proton NMR to distinguish E (Geranyl) from Z (Neryl) based on the "allylic oxidation effect" of the nitrile group on the nearby olefinic proton (C2-H).[1]

  • E-Isomer (Geranyl): The C2-H proton is deshielded by the nitrile group (cis to the CN).[1]

    • Shift: ~5.08 - 5.12 ppm.[1]

  • Z-Isomer (Neryl): The C2-H proton is trans to the nitrile group.[1]

    • Shift: ~5.00 - 5.05 ppm.

  • Citral Impurity: Look for the aldehyde proton doublet deep downfield at ~9.9 - 10.1 ppm .[1]

FAQ: Frequently Asked Questions

Q1: Why does my Geranyl Nitrile turn yellow over time? A: Pure nitriles are colorless.[1] Yellowing indicates oxidation (formation of conjugated diketones or epoxides) or polymerization.[1] Store under nitrogen at 4°C.

Q2: Can I use an acidic mobile phase for HPLC analysis? A: Caution. While nitriles are relatively stable, prolonged exposure to strong aqueous acids (pH < 2) can catalyze hydrolysis back to the amide or acid forms.[1] Use a neutral or slightly buffered mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid is acceptable for short runs, but avoid storage in acidic media).[1]

Q3: How do I quantify the E/Z ratio accurately? A: Do not assume the response factors for E and Z isomers are identical, though they are close. For pharmaceutical-grade precision, isolate pure fractions of E and Z (via prep-HPLC) to establish individual calibration curves.[1] For general research, an FID detector provides a more linear mass-response ratio than MS.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 1551246, (E)-3,7-Dimethyl-2,6-octadienenitrile. Retrieved February 1, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 3,7-Dimethylocta-2,6-dienenitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 1, 2026, from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2022).[1][2] Safety Assessment of Geranyl Nitrile and Related Nitriles. Elsevier / Food and Chemical Toxicology.[1] (Contextual grounding via search results on RIFM assessments).

  • Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Reference for Citral-to-Nitrile synthesis pathways and isomer stability).

Sources

Optimizing reaction temperature for the synthesis of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Citral-to-Nitrile Conversion

Introduction: The Thermal Paradox of Nitrile Synthesis

Welcome to the Technical Support Hub. You are likely here because your synthesis of 3,7-Dimethylocta-2,6-dienenitrile (a mixture of Geranyl and Neryl nitriles) is suffering from one of two extremes: incomplete conversion (stuck at the oxime intermediate) or thermal degradation (polymerization/isomerization).

The conversion of Citral (3,7-dimethyl-2,6-octadienal) to its corresponding nitrile is a biphasic thermal challenge . It involves two distinct mechanistic steps with opposing thermal requirements:

  • Oximation (Kinetic Phase): Rapid, exothermic formation of Citral Oxime. Favored at lower temperatures (

    
    ).
    
  • Dehydration (Thermodynamic Phase): High-energy elimination of water to form the nitrile triple bond. Requires elevated temperatures (

    
    ) or chemical dehydrating agents.
    

This guide provides an optimized, self-validating protocol and a troubleshooting matrix to navigate this thermal landscape.

Module 1: The Optimized Protocol (One-Pot Formic Acid Method)

Methodology Selection: We recommend the Formic Acid/Sodium Acetate mediated One-Pot Synthesis . This method balances yield (>90%) with safety, avoiding the explosion hazards of free hydroxylamine or the harshness of acetic anhydride refluxes.

Reagents & Parameters
  • Substrate: Citral (mixture of E/Z isomers).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ).[1]
    
  • Solvent/Catalyst: Formic Acid (

    
    ) / Water mixture.[2]
    
  • Buffer: Sodium Acetate (

    
    ).
    
  • Target Temperature: 80°C (Critical Setpoint).

Step-by-Step Workflow
  • Preparation (Ambient Temp):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.1 equivalents of

      
       and 1.1 equivalents  of Sodium Acetate in a solvent mixture of Formic Acid/Water (60:40 v/v) .
      
    • Technical Note: The presence of water reduces the vapor pressure of formic acid and mitigates the exotherm.

  • Addition (Controlled Exotherm):

    • Add 1.0 equivalent of Citral dropwise over 15 minutes at room temperature (

      
      ).
      
    • Checkpoint: The solution may warm slightly. This is the Oximation Phase . Do not heat yet. Stir for 10 minutes.

  • The Thermal Ramp (Dehydration Phase):

    • Heat the reaction mixture to 80°C .

    • Why 80°C? At this temperature, the activation energy for the elimination of water from the intermediate O-formyl oxime is overcome, but the thermal energy is insufficient to trigger rapid polymerization of the conjugated diene system.

  • Monitoring & Quench:

    • Monitor via TLC or GC after 4 hours.

    • Once conversion >98%, cool to room temperature.

    • Extract with ethyl acetate, wash with saturated

      
       (to neutralize formic acid), and dry over 
      
      
      
      .

Module 2: The Mechanism & Thermal Logic

Understanding the pathway is essential for troubleshooting. The reaction does not go directly from Aldehyde


 Nitrile. It passes through a sensitive Oxime intermediate.

ReactionPathway cluster_0 Kinetic Zone (Low T) cluster_1 Thermodynamic Zone (High T) Citral Citral (Aldehyde) Oxime Citral Oxime (Intermediate) Citral->Oxime Step 1: Oximation Exothermic (Fast) Temp: 25°C FormylOxime O-Formyl Oxime (Transient) Oxime->FormylOxime Formylation (in HCOOH) Nitrile Geranyl Nitrile (Target) FormylOxime->Nitrile Step 2: Dehydration Endothermic (Slow) Temp: >75°C SideProducts Polymers / Isomers (Impurities) FormylOxime->SideProducts Overheating Temp: >100°C

Figure 1: Reaction pathway showing the critical temperature transition from Oximation (Kinetic) to Dehydration (Thermodynamic).

Module 3: Troubleshooting Center

Use this matrix to diagnose issues based on your analytical data (GC/TLC).

SymptomProbable CauseTechnical ExplanationCorrective Action
Stuck at Intermediate (Large peak at M+15 or M+16 mass units)Temperature too low (<70°C) The reaction has completed Step 1 (Oximation) but lacks the thermal energy (

) to drive Step 2 (Dehydration). The intermediate is likely Citral Oxime or O-formyl oxime.
Increase reaction temperature to 85°C . If using a solvent with a low boiling point, switch to Formic Acid/DMSO or install a reflux condenser.
Low Yield & "Tar" Formation Temperature too high (>100°C) Citral contains a conjugated diene system. High heat triggers radical polymerization or Michael-type additions, leading to viscous "tar".Reduce temperature to 80°C . Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture.
E/Z Ratio Shift (Loss of stereochemistry)Prolonged Heating While the nitrile generally retains the aldehyde's geometry, prolonged reflux allows thermodynamic equilibration, favoring the more stable isomer.Stop the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight.
Violent Exotherm upon mixing Lack of Solvent/Buffer Reaction of aldehyde + hydroxylamine releases heat. If uncontrolled, this heat can trigger premature decomposition of reagents.Safety Stop. Ensure you are using the Water/Formic Acid solvent blend. The water acts as a heat sink. Add Citral slowly.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO instead of Formic Acid? A: Yes. The DMSO method is excellent and often requires heating to


 [1]. However, DMSO is difficult to remove during workup (high boiling point). The Formic Acid method (

) allows for easier aqueous extraction and lower thermal stress on the diene system.

Q2: Is it safe to scale this up? A: Caution is required. Hydroxylamine Hydrochloride is stable, but free Hydroxylamine (formed in situ if pH is too high) is explosive [2]. Never heat Hydroxylamine salts with strong bases (NaOH/KOH) in the absence of solvent. Always maintain the buffered acidic/neutral conditions described above. Ensure your cooling capacity matches the exotherm of the first step.

Q3: Why do I see a peak for "Citral Acetal"? A: If you use an alcohol solvent (ethanol/methanol) with an acid catalyst, you risk forming acetals instead of nitriles. This is why the Formic Acid/Water system is superior—it prevents acetal formation by excluding alcohols [3].

Q4: My product smells like almonds/cyanide. Is this normal? A: Evacuate the area. While Geranyl Nitrile has a lemon-like odor, a strong almond smell could indicate the release of Hydrogen Cyanide (HCN), a degradation product of unstable oximes at high temperatures. Ensure proper ventilation and check that your temperature did not exceed


.

References

  • Augustine, J. K., et al. (2011).[3] "Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles." Synlett, 2011(15), 2223-2227.

  • NOAA Office of Response and Restoration. "Hydroxylamine - Reactivity and Safety Data." CAMEO Chemicals.[4]

  • Hao, W., et al. (2021).[5] "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[2][6] RSC Advances, 11, 23727-23732.

  • Wang, J., et al. (2021).[5] "The Optimization of Synthesis Process of Geranyl Nitrile." Asian Journal of Chemistry. 5

Sources

Validation & Comparative

Validation of an HPLC Method for the Analysis of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3,7-Dimethylocta-2,6-dienenitrile (commonly known as Geranyl Nitrile or Citralva ) is a vital terpene derivative used extensively in fragrance formulations and as a chemical intermediate in the synthesis of pharmaceuticals and vitamins. While Gas Chromatography (GC) remains the industry standard for volatile terpenes, it faces critical limitations when analyzing this compound in complex, non-volatile matrices (e.g., cosmetic creams, biological plasma, or thermo-labile formulations).

This guide validates a High-Performance Liquid Chromatography (HPLC-UV) method designed to overcome these limitations. It provides a direct comparison against GC-FID and offers a self-validating protocol compliant with ICH Q2(R2) guidelines.

Why This Method Matters
  • Thermolability: Avoids the high injection port temperatures of GC that can induce isomerization or degradation in complex matrices.

  • Matrix Compatibility: Allows direct analysis of aqueous or semi-solid formulations without extensive liquid-liquid extraction (LLE) required for GC.

  • Isomer Resolution: Specifically optimized to resolve the E-isomer (Geranyl nitrile) and Z-isomer (Neryl nitrile), a critical quality attribute (CQA).

Comparative Analysis: HPLC-UV vs. Alternatives

The following table objectively compares the proposed HPLC method against the standard GC-FID method and high-sensitivity LC-MS/MS.

Table 1: Comparative Performance Metrics

FeatureHPLC-UV (Proposed) GC-FID (Standard) LC-MS/MS (High Sensitivity)
Primary Application Stability studies, complex matrices (creams, plasma).Raw material purity, essential oils.PK studies, trace residue analysis.
Sample Prep Simple dilution/filtration.Extraction (LLE) often required.Protein precipitation/SPE.
Isomer Selectivity High (Stationary phase dependent).High (Thermal/Boiling point dependent).High (MRM transitions).
Thermal Stress Low (Ambient to 40°C).High (200°C+ Injector).Low.
LOD/LOQ ~0.1 µg/mL (Moderate).~0.01 µg/mL (Excellent).< 0.001 µg/mL (Superior).
Cost per Run Moderate (Solvents).Low (Gases).High (Instrumentation).[1][2][3]
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on sample constraints.

MethodSelection Start Start: Select Sample Type IsVolatile Is the matrix volatile/pure oil? Start->IsVolatile GC_FID Select GC-FID (Standard Purity) IsVolatile->GC_FID Yes IsBiological Is it a biological/trace sample? IsVolatile->IsBiological No LC_MS Select LC-MS/MS (High Sensitivity) IsBiological->LC_MS Yes HPLC_UV Select HPLC-UV (Stability/Formulation) IsBiological->HPLC_UV No

Figure 1: Decision tree for selecting analytical methods for terpene nitriles.

Method Development & Optimization

Mechanistic Approach to Conditions

The choice of chromatographic conditions is governed by the physicochemical properties of 3,7-Dimethylocta-2,6-dienenitrile:

  • Hydrophobicity (LogP ~3.3): Requires a non-polar stationary phase (C18) and a high organic mobile phase content.

  • Chromophore: The

    
    -unsaturated nitrile group (-CH=C-CN) provides UV absorption. While isolated nitriles absorb <200 nm, the conjugation with the alkene shifts the 
    
    
    
    to 210–220 nm , allowing UV detection with acetonitrile (cutoff 190 nm) but precluding methanol (cutoff 205 nm) if high sensitivity is needed near 210 nm.
Optimized Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size.

    • Alternative: Phenyl-Hexyl columns can be used if enhanced separation of E/Z isomers is required due to

      
       interactions.
      
  • Mobile Phase: Acetonitrile : Water (70 : 30 v/v).[4]

    • Note: Isocratic elution is preferred for reproducibility in QC environments.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C (Controlled to minimize retention time drift).

  • Detection: UV-Vis / PDA at 215 nm .

  • Injection Volume: 20 µL.

Validation Protocol (ICH Q2 Compliant)

This protocol ensures the method is "self-validating," meaning system suitability criteria must be met before data is accepted.

System Suitability Testing (SST)
  • Requirement: Inject the standard solution (50 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area < 2.0%.[4]

    • Tailing Factor (

      
      ) < 1.5.[4]
      
    • Theoretical Plates (

      
      ) > 5000.[6]
      
    • Resolution (

      
      ):  > 1.5 between E (Geranyl) and Z (Neryl) isomers if both are present.
      
Specificity (Selectivity)

Demonstrate that the method can distinguish the analyte from degradation products or matrix components.

  • Procedure: Inject (1) Mobile Phase Blank, (2) Placebo Matrix, (3) Pure Standard, (4) Spiked Sample.

  • Observation: No interfering peaks should elute at the retention time of the nitrile (approx. 8–12 min under proposed conditions).

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Data Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% of the target concentration (triplicate preparations).

  • Criteria: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability: 6 injections of 100% concentration. RSD

    
     2.0%.[4]
    
  • Intermediate Precision: Different day, different analyst/column. RSD

    
     2.0%.[4]
    

Experimental Data Summary (Representative)

The following data represents typical validation results for 3,7-Dimethylocta-2,6-dienenitrile using the conditions above.

Table 2: Summary of Validation Results

ParameterExperimental ResultAcceptance CriteriaStatus
Linearity (

)
0.9998

Pass
Range 10 – 100 µg/mLDerived from LinearityPass
Accuracy (Mean Recovery) 100.4%98.0 – 102.0%Pass
Precision (Repeatability RSD) 0.85%

Pass
LOD 0.05 µg/mLS/N

3
Pass
LOQ 0.15 µg/mLS/N

10
Pass
Isomer Resolution (

)
2.1

Pass

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring all critical quality attributes are tested systematically.

ValidationWorkflow Prep Sample/Standard Preparation SST System Suitability (RSD < 2%, Rs > 1.5) Prep->SST SST->Prep Fail (Re-prep) Specificity Specificity Test (Blank/Placebo) SST->Specificity Pass Linearity Linearity (5 Levels) Specificity->Linearity Accuracy Accuracy/Recovery (Spike 80-120%) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Step-by-step validation workflow for 3,7-Dimethylocta-2,6-dienenitrile.

References

  • PubChem. (2025).[7] 3,7-Dimethylocta-2,6-dienenitrile (Compound Summary). National Library of Medicine. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Phenomenex. (2025).[4][7] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • SIELC Technologies. (n.d.). Separation of 3,7-Dimethylocta-2,6-dienenitrile on Newcrom R1 HPLC column. [Link]

  • The Good Scents Company. (2023).[8] Geranyl Nitrile Properties and Safety. [Link][4]

Sources

Comparative analysis of the odor profiles of geranyl nitrile and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Geranyl Nitrile (3,7-dimethyl-2,6-octadienenitrile) and its functional analogues, specifically Lemonile (Homogeranyl nitrile) and Citronellyl Nitrile . While Geranyl Nitrile was historically the industry standard for acid-stable lemon notes, its prohibition under IFRA Amendment 43 due to genotoxicity has necessitated a shift to structurally related alternatives.

This document details the Structure-Odor Relationships (SOR) that allow nitriles to mimic aldehydic citrus notes, evaluates the performance of modern analogues in aggressive media (bleach/acid), and provides self-validating experimental protocols for odor threshold and stability testing.

The "Citral Problem" and the Nitrile Solution

Natural lemon scent is primarily driven by Citral (a mixture of neral and geranial). However, Citral suffers from severe instability in two key environments:

  • Acidic Media: Rapid cyclization and degradation (off-odors).

  • Oxidative Media (Bleach): Chemical oxidation destroys the aldehyde functionality.

The Nitrile Isostere: Replacing the aldehyde group (-CHO) with a nitrile group (-CN) creates an isostere —a molecule with similar electronic geometry and volume but vastly superior chemical stability.

  • Aldehyde: High reactivity, natural "juicy" character.

  • Nitrile: High stability, "metallic/oily" nuance, functional functional character.[1]

Chemical Profiles & Visual Analysis

Structural Comparison

The following diagram illustrates the structural evolution from the unstable Citral to the stable Geranyl Nitrile and its modern, compliant analogue, Lemonile.

ChemicalStructures cluster_legend Key Transformation Citral Citral (Aldehyde) Unstable Benchmark Natural, Juicy Lemon GN Geranyl Nitrile (C10) IFRA PROHIBITED Metallic, Oily, Stable Citral->GN Functional Group Substitution (-CHO -> -CN) Lemonile Lemonile (C11) Homogeranyl Nitrile Intense, Cologne-like, Safe GN->Lemonile Chain Elongation (+1 Carbon) Aldehyde (Unstable) Aldehyde (Unstable) Nitrile (Stable) Nitrile (Stable)

Figure 1: Structural evolution from Citral to Geranyl Nitrile and Lemonile. Note the chain elongation in Lemonile which modifies the odor profile.

Physicochemical & Odor Profile Table
FeatureCitral (Benchmark)Geranyl Nitrile (Banned)Lemonile (Modern Standard)Citronellyl Nitrile
CAS Number 5392-40-55146-66-761792-11-851566-62-2
Functional Group Aldehyde (-CHO)Nitrile (-CN)Nitrile (-CN)Nitrile (-CN)
Odor Character Fresh, juicy, natural lemon peel.Lemon, fresh, metallic, oily, green.[2][3]Intense, cologne-like, metallic, diffusive.Waxy, green, floral, metallic, herbal.
Odor Threshold Low (~30-120 ppb)MediumMedium-High (Intense)Medium
Tenacity (Strip) < 1 Day (Volatile)~2-3 Days~3 Weeks (High substantivity)~16 Hours
Stability (Bleach) Poor (Degrades)ExcellentExcellentExcellent
IFRA Status Restricted (Sensitization)PROHIBITED (Genotoxicity)Compliant (Safe)Compliant (Safe)

Comparative Odor Analysis

The "Metallic" Nitrile Note

A critical differentiator in this analysis is the "metallic" descriptor. While Citral is perceived as "natural," nitriles often carry a sharp, metallic, or oily nuance.[2]

  • Geranyl Nitrile: Known for a distinct metallic edge that cuts through strong bases (bleach).

  • Lemonile: Reduces the oily note found in Geranyl Nitrile but increases intensity and diffusivity. It is described as having a "cologne" character, making it less natural but more impactful in functional perfumery (detergents).[1]

  • Citronellyl Nitrile: Lacks the conjugated double bond of Geranyl Nitrile. This saturation shifts the odor towards a "waxy/fatty" and "green" profile, reminiscent of citrus leaves rather than the fruit zest.

Structure-Odor Relationship (SOR)

The shift from C10 (Geranyl) to C11 (Lemonile/Homogeranyl) dramatically increases substantivity . The extra carbon atom increases lipophilicity (LogP), allowing Lemonile to anchor better on fabrics and surfaces compared to the more volatile Geranyl Nitrile.

Experimental Protocols

To validate these profiles internally, the following protocols are recommended. These are designed to be self-validating , meaning the controls included within the protocol ensure the data is reliable.

Protocol A: Gas Chromatography-Olfactometry (GC-O) Threshold Determination

Objective: Determine the comparative odor detection threshold (ODT) of analogues.

  • Sample Prep: Prepare serial dilutions (1:3 steps) of Citral, Lemonile, and Citronellyl Nitrile in odorless methanol. Range: 1000 ppm down to 1 ppb.

  • Instrumentation: GC equipped with a sniffing port (ODP) and FID.

    • Column: DB-Wax (Polar) to separate isomers.

  • Panel: 4-6 trained assessors.

  • Procedure:

    • Inject samples from lowest to highest concentration (Ascending Method).

    • Assessor presses a button upon detecting an odor at the sniffing port.

    • Validation Step: Randomly insert "blank" solvent injections. If an assessor signals detection on a blank, their data for that session is disqualified (False Positive Check).

  • Calculation: The ODT is the geometric mean of the individual threshold concentrations.[4]

Protocol B: Acid/Base Stability Stress Test

Objective: Quantify stability in functional media.

StabilityProtocol cluster_validation Validation Control Start Prepare 0.5% Solution in Media (pH 2 & pH 12) Incubate Incubate at 40°C for 4 Weeks Start->Incubate Control Store Control Sample at 4°C (Dark) Start->Control Reference Extract Liquid-Liquid Extraction (DCM + Internal Std) Incubate->Extract Analyze GC-MS Analysis (Quantify Recovery %) Extract->Analyze Control->Analyze Compare

Figure 2: Workflow for stability testing. The 4°C control ensures that any degradation observed is due to the media/temperature, not shelf-life instability.

Methodology:

  • Media Preparation:

    • Acidic: Hydrochloric acid solution (pH 2.0).

    • Alkaline: Sodium hypochlorite solution (Bleach, pH 12.0).

  • Dosing: Dose 0.5% of the test nitrile into the media.

  • Incubation: Store at 40°C (accelerated aging) for 4 weeks.

  • Analysis: Extract with Dichloromethane (DCM) containing a known Internal Standard (e.g., Dodecane). Analyze via GC-MS.

  • Success Criteria: >80% recovery of the parent molecule indicates "Excellent Stability."

Regulatory & Safety (The Critical Pivot)

Geranyl Nitrile (CAS 5146-66-7):

  • Status: PROHIBITED in fragrance.[5][6]

  • Reason: IFRA Amendment 43.[5]

  • Mechanism: Ames test positive; potential for in vivo genotoxicity.

  • Implication: It serves only as a historical benchmark or for non-contact applications (if local regulations permit), but it is effectively dead for cosmetic/drug development.

Lemonile (CAS 61792-11-8): [7]

  • Status: COMPLIANT .

  • Restriction: No specific IFRA prohibition, though standard QRA (Quantitative Risk Assessment) limits apply for sensitization.

  • Advantage: It offers the stability of the nitrile group without the genotoxic liability of the C10 analogue.

References

  • International Fragrance Association (IFRA). (2008).[5][8] Amendment 43 to the IFRA Standards: Prohibition of Geranyl Nitrile. Retrieved from

  • Research Institute for Fragrance Materials (RIFM). (2015).[5] Criteria for the RIFM safety evaluation process for fragrance ingredients. Food and Chemical Toxicology. Retrieved from

  • Givaudan. (n.d.).[9] Lemonile™ Technical Data Sheet. Retrieved from

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. Retrieved from

  • Good Scents Company. (2023). Odor Profile and Data for Geranyl Nitrile and Lemonile. Retrieved from

  • Opdyke, D. L. J. (1976). Monographs on fragrance raw materials: Geranyl nitrile. Food and Cosmetics Toxicology. Retrieved from

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of 3,7-Dimethylocta-2,6-dienenitrile. This compound, a substituted terpenoid odorant also known as geranyl nitrile, requires precise analytical control due to its applications and potential as an impurity or synthetic intermediate.[1]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and is grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Analytical Challenge: Physicochemical Properties of 3,7-Dimethylocta-2,6-dienenitrile

Understanding the physicochemical properties of 3,7-Dimethylocta-2,6-dienenitrile is the first step in selecting and validating an appropriate analytical method.

  • Structure and Polarity: It is a C10 nitrile with two carbon-carbon double bonds. The nitrile group (-C≡N) introduces polarity, but the long hydrocarbon backbone makes the molecule predominantly non-polar.[2] This dual nature influences its solubility and interaction with chromatographic stationary phases.

  • Volatility: With a boiling point of approximately 222°C at atmospheric pressure and a measurable vapor pressure at room temperature, it is classified as a semi-volatile compound.[3] This volatility is a key consideration for Gas Chromatography.

  • Chromophoric Properties: The conjugated system of a carbon-carbon double bond and the nitrile group allows for ultraviolet (UV) absorbance, which is a prerequisite for HPLC with a UV detector.

Choosing the Right Tool: A Tale of Two Techniques

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques, but their suitability depends on the analyte's properties and the analytical objective.

Gas Chromatography (GC): The Volatility-Based Approach

GC is an ideal technique for the analysis of volatile and semi-volatile compounds.[4][5] For 3,7-Dimethylocta-2,6-dienenitrile, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which is a universal detector for organic compounds.

Causality of Method Design for GC-FID:

  • Injector Temperature: Must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of 250°C is a common starting point for semi-volatile compounds.

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a logical choice. This is because it provides good selectivity for compounds with some degree of polarity like nitriles, while still being robust for general-purpose analysis of semi-volatile compounds.

  • Oven Temperature Program: A temperature gradient is essential to ensure good peak shape for the analyte and to elute any potential impurities with different boiling points within a reasonable timeframe.

  • Detector: FID is chosen for its robustness, wide linear range, and sensitivity to hydrocarbons.

High-Performance Liquid Chromatography (HPLC): The Solubility-Driven Alternative

HPLC is well-suited for compounds that are soluble in a liquid mobile phase and is particularly advantageous for non-volatile or thermally labile molecules.[6] For 3,7-Dimethylocta-2,6-dienenitrile, a reversed-phase HPLC method is most appropriate.

Causality of Method Design for HPLC-UV:

  • Stationary Phase: A non-polar C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. It retains the predominantly non-polar 3,7-Dimethylocta-2,6-dienenitrile.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The organic solvent is the "strong" solvent that elutes the analyte from the C18 column. The ratio is optimized to achieve a suitable retention time and separation from impurities.

  • Detector: A UV detector is selected based on the analyte's ability to absorb UV radiation. A photodiode array (PDA) detector is often preferred as it can provide spectral information, aiding in peak identification and purity assessment.

Method Validation: Establishing a Self-Validating System

According to ICH Q2(R2) guidelines, the objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[7][8][9] The following parameters must be assessed for a quantitative impurity test.

Validation Parameters and Acceptance Criteria
Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (Typical)
Specificity Baseline resolution from impuritiesPeak purity analysis (PDA)No interference at the analyte's retention time
Linearity (r²) > 0.995> 0.995r² ≥ 0.995
Range e.g., 0.05% to 0.5% w/we.g., 0.05% to 0.5% w/wMethod is accurate, precise, and linear over the defined range
Accuracy (% Recovery) 90.0% - 110.0%90.0% - 110.0%80.0% - 120.0% for low-level impurities
Precision (%RSD)
- Repeatability≤ 10%≤ 10%RSD ≤ 15% at the limit of quantitation
- Intermediate Precision≤ 15%≤ 15%RSD ≤ 20%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10Signal-to-Noise ≥ 10Statistically derived and experimentally verified
Robustness Minor changes in flow, temp.Minor changes in pH, % organicNo significant impact on results

Experimental Protocols

Detailed GC-FID Protocol
  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector.

  • Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent like ethyl acetate to a final concentration of approximately 10 mg/mL.

Detailed HPLC-UV Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 60% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the sample and dissolve in the initial mobile phase composition (60:40 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is performed to demonstrate that two different analytical procedures are equivalent for the intended purpose.[8] This is crucial when, for example, a method is transferred from a research environment (perhaps a more versatile but slower HPLC method) to a quality control setting (where a faster GC method might be preferred).

Cross-Validation Experimental Design
  • Sample Selection: A minimum of 10 representative samples of 3,7-Dimethylocta-2,6-dienenitrile, with concentrations spanning the analytical range, should be selected.

  • Analysis: Each sample is analyzed in triplicate using both the validated GC-FID and HPLC-UV methods.

  • Data Evaluation: The results from the two methods are compared statistically.

Statistical Analysis and Acceptance Criteria
  • Difference Plot (Bland-Altman): This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.

  • Paired t-test: This statistical test can be used to determine if there is a significant systematic difference (bias) between the two methods. The p-value should be greater than 0.05 to indicate no significant difference.

  • Regression Analysis: The results from one method are plotted against the other. The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (r²) should be high (e.g., >0.98).

Hypothetical Cross-Validation Data Summary
Sample IDGC-FID Result (% w/w)HPLC-UV Result (% w/w)Difference (GC - HPLC)Average (GC, HPLC)
10.0520.055-0.0030.0535
20.0980.103-0.0050.1005
30.1550.1500.0050.1525
40.2030.210-0.0070.2065
50.2450.251-0.0060.2480
60.3010.2950.0060.2980
70.3560.362-0.0060.3590
80.4020.3980.0040.4000
90.4580.4510.0070.4545
100.4950.505-0.0100.5000

Visualizing the Workflow

Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Phase (ICH Q2) cluster_cross_validation Cross-Validation Phase ATP Analytical Target Profile (ATP) Method_Selection Method Selection (GC vs. HPLC) ATP->Method_Selection Defines Requirements Specificity Specificity Method_Selection->Specificity Initiates Validation Method_Selection->Specificity For each method Linearity Linearity & Range Method_Selection->Linearity For each method Accuracy Accuracy Method_Selection->Accuracy For each method Precision Precision Method_Selection->Precision For each method LOQ Limit of Quantitation (LOQ) Method_Selection->LOQ For each method Robustness Robustness Method_Selection->Robustness For each method Sample_Analysis Analysis of Common Samples Robustness->Sample_Analysis Validated Methods Ready Stat_Analysis Statistical Comparison Sample_Analysis->Stat_Analysis Generates Data Equivalence Demonstrate Equivalence Stat_Analysis->Equivalence Confirms Concordance

Overall workflow for method validation and cross-validation.

Cross_Validation_Process cluster_analysis Comparative Analysis cluster_stats Statistical Evaluation GC_Method Validated GC-FID Method GC_Analysis Analyze each sample (n=3) by GC-FID GC_Method->GC_Analysis HPLC_Method Validated HPLC-UV Method HPLC_Analysis Analyze each sample (n=3) by HPLC-UV HPLC_Method->HPLC_Analysis Samples Select ≥10 Representative Samples (Spanning the analytical range) Samples->GC_Analysis Samples->HPLC_Analysis Data_Table Tabulate Results GC_Analysis->Data_Table HPLC_Analysis->Data_Table Bland_Altman Bland-Altman Plot Data_Table->Bland_Altman Regression Regression Analysis Data_Table->Regression T_Test Paired t-test Data_Table->T_Test Conclusion Conclusion: Methods are equivalent for the intended purpose Bland_Altman->Conclusion Regression->Conclusion T_Test->Conclusion

Detailed process for cross-validation between GC and HPLC methods.

Conclusion and Recommendation

Both GC-FID and HPLC-UV are suitable and validatable methods for the quantification of 3,7-Dimethylocta-2,6-dienenitrile.

  • GC-FID is generally faster and may offer higher sensitivity, making it an excellent choice for routine quality control where sample throughput is a key consideration. Its reliance on volatility, however, makes it unsuitable for non-volatile impurities.

  • HPLC-UV is a more versatile technique, capable of analyzing a wider range of compounds, including potential non-volatile degradation products. The use of a PDA detector adds a layer of confidence through peak purity analysis.

A successful cross-validation, as outlined in this guide, provides the documented evidence that either method can be used interchangeably, affording flexibility in laboratory operations. The choice of method should be based on a holistic consideration of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix. The protocols and validation framework presented here serve as a robust starting point for developing and implementing a reliable analytical strategy for 3,7-Dimethylocta-2,6-dienenitrile.

References

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]

  • Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research, 8, e024003. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). How can the components of a sample be identified using HPLC-UV without MS? Retrieved from [Link]

  • Ammann, A. A. (2022). HS-FET-GC/MS-Method Development and Validation for Analysis of 45 Terpenes-Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. Molecules, 27(19), 6533. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IntuitionLabs. (2024, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8843, 3,7-Dimethylocta-2,6-Dienal. Retrieved from [Link]

  • Giese, M., Lewis, M. A., Giese, L., & Smith, K. M. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(04), 314-323. [Link]

  • Dongala, T., Palakurthi, N., & Katakam, L. N. R. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • YouTube. (2024, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]

  • Technology Networks. (2019, October 25). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chromatography Forum. (2018, September 1). Analytical Method Validation Acceptance Criteria. Retrieved from [Link]

  • Permana, A. D., Wahyudin, E., Ismail, Amir, M. N., Raihan, M., Anjani, Q. K., ... Donnelly, R. F. (2021). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Analytical Methods, 13(7), 933-945. [Link]

  • The Good Scents Company. (n.d.). (E)-geranyl nitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory chemicals extends far beyond the benchtop. The responsible management and disposal of reagents like 3,7-Dimethylocta-2,6-dienenitrile, also known as Geranyl Nitrile or Citralva, is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for drug development professionals and researchers to handle and dispose of this compound, grounding every recommendation in established safety protocols and scientific principles.

Section 1: Hazard Profile & Essential Safety Causality

Understanding the inherent risks of 3,7-Dimethylocta-2,6-dienenitrile is the foundation of its safe management. Its hazard profile necessitates a cautious and informed approach. The toxicity of organic nitriles like this one is partly attributed to the potential in-vivo formation of cyanide ions, which are potent inhibitors of cellular respiration[1][2].

This compound presents a multi-faceted risk profile, affecting both human health and the environment. It is classified as an environmentally hazardous substance for transport and is recognized as being toxic to aquatic life with long-lasting effects[3][4][5]. Therefore, preventing its release into drains, soil, or waterways is of paramount importance[6][7].

Table 1: Hazard Identification for 3,7-Dimethylocta-2,6-dienenitrile

Hazard ClassGHS PictogramHazard StatementCausality & Significance
Acute Toxicity (Inhalation) 💀H330: Fatal if inhaled[4].Vapors or mists can be highly toxic if breathed in. This necessitates handling in well-ventilated areas or with respiratory protection.
Skin Corrosion/Irritation H315: Causes skin irritation[8].Direct contact can lead to inflammation, redness, and discomfort.
Skin Sensitization H317: May cause an allergic skin reaction[8].Repeated exposure can lead to an allergic response, even with small subsequent contacts.
Serious Eye Damage corrosionH318: Causes serious eye damage[8].Splashes can cause irreversible damage to the eyes.
Suspected Mutagenicity health_and_safetyH341: Suspected of causing genetic defects[4].Implies potential for long-term, heritable health effects, demanding stringent exposure controls.
Hazardous to the Aquatic Environment environmentH411: Toxic to aquatic life with long lasting effects[4].Release into the environment can harm ecosystems. Disposal must be contained and managed professionally.

Section 2: Personal Protective Equipment (PPE) & Handling Protocols

A proactive approach to safety begins with the correct selection and use of PPE. The principle of causality dictates that each piece of PPE is chosen to counteract a specific, identified hazard.

Experimental Protocol: Donning PPE for Handling 3,7-Dimethylocta-2,6-dienenitrile

  • Ventilation Confirmation: Before handling, ensure you are working in a certified chemical fume hood or an area with robust local exhaust ventilation to mitigate inhalation risks[4][5].

  • Eye and Face Protection: Don safety glasses with side-shields conforming to EN166 or NIOSH standards[5]. If there is a significant splash risk, a full-face shield should be used in addition to safety glasses.

  • Skin Protection (Gloves): Wear chemical-resistant gloves, such as nitrile rubber, that have been inspected for integrity before use[5]. Use proper glove removal technique to avoid skin contact with the contaminated outer surface[5].

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a higher risk of splashes, a chemically resistant apron or suit should be worn.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator is mandatory[4]. The specific type should be determined by a qualified safety professional based on the potential exposure concentration. In emergency situations like a large spill, a self-contained breathing apparatus (SCBA) may be necessary[8][9].

Section 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated[4][5].

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if necessary[4][5].

  • Contain the Spill: Prevent further spreading and block entry into drains or waterways[7][9].

  • Absorb the Material: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal chemical binding agent[5][9][10].

  • Collect and Containerize: Carefully scoop the absorbed material into a suitable, sealable container designated for hazardous waste[5][7][11].

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the waste container clearly and manage it according to the disposal workflow in Section 5.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[3][4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice[3][8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[8].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[3][9].

Section 4: Disposal Workflow for 3,7-Dimethylocta-2,6-dienenitrile

The disposal of this chemical is not a simple act of discarding it; it is a structured process governed by regulations to ensure safety and environmental protection. This material must be treated as hazardous waste[5][9].

Step-by-Step Disposal Protocol
  • Waste Identification: All waste streams containing 3,7-Dimethylocta-2,6-dienenitrile, including the pure chemical, solutions, and contaminated materials (e.g., absorbent pads, gloves, glassware), must be identified as hazardous waste. Refer to your institution's waste management plan and EPA hazardous waste codes[12][13].

  • Segregation: Do not mix this waste with other waste streams[5]. Keep it separate to prevent unintended chemical reactions and to ensure proper disposal routing.

  • Containerization:

    • Place liquid waste into a designated, leak-proof, and chemically compatible container.

    • Place contaminated solid waste (gloves, absorbent materials) into a separate, clearly marked, sealable container[5].

    • Ensure containers are kept closed except when adding waste[5].

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "3,7-Dimethylocta-2,6-dienenitrile," and any other information required by your institution and local regulations.

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[5][6][11]. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems[6][9].

  • Final Treatment: The final disposal method will be determined by the licensed contractor and may include controlled incineration with flue gas scrubbing or other chemical destruction methods[4].

Section 5: Visualizing the Disposal Workflow

To ensure clarity, the logical flow of the disposal process is outlined in the diagram below. This visual guide serves as a quick reference to reinforce the necessary steps from the point of generation to final disposal.

G cluster_generation Waste Generation & Handling cluster_containment Containment & Storage cluster_disposal Professional Disposal A Start: Experiment Generates Waste B Identify as Hazardous Waste (Liquid, Solid, PPE) A->B Step 1 C Segregate from Other Waste Streams B->C Step 2 D Use Designated, Compatible Containers C->D Step 3 E Securely Seal and Label Container ('Hazardous Waste', Chemical Name) D->E Step 4 F Store in Secure Satellite Accumulation Area E->F Step 5 G Contact EHS or Licensed Waste Contractor F->G Step 6 H Scheduled Professional Pickup G->H Step 7 I Final Disposal (e.g., Controlled Incineration) H->I Step 8 J End: Documentation Complete I->J

Caption: Disposal workflow for 3,7-Dimethylocta-2,6-dienenitrile.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]

  • Hampton Research. (2020). Safety Data Sheet. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Geranyl Nitrile 10% Safety Data Sheet. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Geranyl nitrile. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-geranyl nitrile, 5585-39-7. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3,7-Dimethylocta-2,6-dienenitrile, 97%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, citral, CAS Registry Number 5392-40-5. Food and Chemical Toxicology, 141, 111425.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Retrieved from [Link]

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Geraniol. Retrieved from [Link]

  • Chemtex USA. (2015). Citral Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Shuliy Machinery. (n.d.). Nitrile Gloves Recycling and Recycling Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylene dichloride. Retrieved from [Link]

  • MDPI. (2025). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. Retrieved from [Link]

  • Collective Safety Protection. (2025). Are You Disposing Nitrile Gloves Correctly?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

Sources

Personal protective equipment for handling 3,7-Dimethylocta-2,6-dienenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 5146-66-7 | Synonyms: Geranyl Nitrile, Citral Nitrile

Executive Safety Summary (Immediate Action)

CRITICAL WARNING: While often categorized as a mild irritant in fragrance applications, this compound carries a GHS Category 2 Mutagenicity warning (H341) . Standard laboratory "splash" precautions are insufficient for chronic handling.

Parameter Critical Specification
Primary Acute Hazard Skin Sensitization (H317), Eye Irritation (H319)
Primary Chronic Hazard Suspected Genetic Defects (H341)
Flash Point ~97°C (Combustible, but low risk at RT)
Odor Threshold Low (Lemon/Citrus). Do not rely on odor for safety.
Incompatibility Strong oxidizing agents, strong acids, strong bases.

Hazard Mechanism & Risk Assessment

To handle 3,7-Dimethylocta-2,6-dienenitrile safely, one must understand why it is dangerous.

The Mutagenicity Risk (H341)

Unlike simple mineral acids that cause immediate burns, Geranyl Nitrile poses a biological risk. The molecule contains two alkene double bonds and a nitrile group.

  • Metabolic Activation: In vivo, the alkene groups can be metabolized by Cytochrome P450 enzymes into epoxides . Epoxides are highly reactive electrophiles capable of alkylating DNA, which is the likely mechanism behind the H341 (Suspected Genetic Defects) classification.

  • Sensitization: The nitrile moiety and the terpene backbone are known sensitizers. Repeated low-level exposure can lead to permanent allergic contact dermatitis.

The "Nitrile" Misconception

Researchers often assume "Nitrile gloves protect against Nitriles." This is a linguistic coincidence, not a chemical rule.

  • Permeation: Aliphatic nitriles can permeate nitrile rubber. While Geranyl Nitrile is relatively large (MW ~149 g/mol ), reducing permeation speed, thin exam gloves (4 mil) provide only minutes of protection against pure substance saturation.

Personal Protective Equipment (PPE) Matrix

The following protocol validates protection based on breakthrough time and degradation resistance .

Hand Protection Strategy

Do not use latex. Latex offers poor resistance to organic nitriles and terpenes.

Task IntensityRecommended Glove MaterialThicknessEst.[1][2] BreakthroughRationale
Incidental Contact (Weighing, Transfer)Nitrile (Industrial Grade) ≥ 0.11 mm (4-5 mil)> 30 minsSufficient for splash protection only. Change immediately upon contamination.[3]
High Exposure (Synthesis, Spill Cleanup)Nitrile (Heavy Duty) or Laminate (Silver Shield/4H) ≥ 0.40 mm (15 mil)> 480 minsThicker nitrile provides the necessary diffusion path length to prevent skin absorption of the mutagen.
Immersion Laminate / EVOH Multi-layer> 8 hoursRequired for prolonged contact; terpenes swell rubber, degrading protection.
Respiratory & Body Protection[3][4][5]
  • Respiratory: If heating or aerosolizing (e.g., rotary evaporation, spraying), use a half-face respirator with Type A cartridges (Brown band) for organic vapors.[3] The boiling point is high (~223°C), so vapor pressure at room temperature is low, but aerosols are highly hazardous.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if working with volumes > 100 mL.

  • Body: Standard lab coat (cotton/poly). For spill cleanup, wear a Tyvek apron to prevent clothing saturation.

Operational Workflow & Engineering Controls

This workflow minimizes the probability of surface contamination and inhalation.[4]

HandlingWorkflow cluster_controls Engineering Controls Storage Storage (2-8°C, Dark) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Cont. Reaction Reaction/Use (Closed System) Weighing->Reaction Avoid Aerosol Waste Waste Disposal (Non-Halogenated) Reaction->Waste Quench & Segregate

Figure 1: Safe handling lifecycle. Note the requirement for secondary containment during transport to prevent corridor spills.

Key Operational Rules
  • Fume Hood Mandatory: Despite low volatility, the mutagenic potential requires all open handling to occur inside a certified fume hood.

  • Decontamination: Wipe down work surfaces with ethanol or isopropanol after use, then dispose of the wipe as solid hazardous waste. Do not trust evaporation.[5]

  • Glassware: Rinse glassware with acetone inside the hood before moving to the wash station. Collect the first rinse as hazardous waste.

Emergency Response Protocols

In the event of exposure, immediate action mitigates the genotoxic risk.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT scrub (abrasion) Skin->Act_Skin Act_Eye 1. Flush Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for sensitization Inhal->Act_Inhal Medical Seek Medical Attention (Bring SDS - Mention H341) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 2: Decision logic for exposure response. Speed is critical to minimize systemic absorption.

Spill Management (Liquid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves (or Silver Shield) and a respirator.

  • Absorb: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Clean: Wash the area with soap and water.[5][4][6][7]

  • Disposal: Seal all waste in a labeled bag. Do not flush down the drain (Toxic to aquatic life H411).[4]

Storage & Disposal Logistics[5]

  • Storage: Store in a cool (2-8°C), dry place under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the alkene bonds. Keep away from light.

  • Waste Stream:

    • Category: Non-halogenated Organic Solvent Waste.

    • Labeling: Must explicitly state "Mutagenic Suspect" and "Marine Pollutant".

    • Prohibition: Strictly prohibited from sink disposal due to high aquatic toxicity (LC50 values often <10 mg/L for related terpenes).

References

  • Carl Roth. (2017). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol (Analogous Structure Safety Data). Retrieved from [Link]

  • PubChem. (n.d.).[8] 3,7-Dimethylocta-2,6-Dienal (Citral) Compound Summary. (Used for structural analog toxicity inference). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Geranyl Nitrile. (Source for H341/H411 classifications). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.